Hepps
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMKDGYPWMGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066003 | |
| Record name | HEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16052-06-5 | |
| Record name | EPPS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepps | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | HEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPPS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JN5PQW99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to HEPPS Buffer in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEPPS (4-(2-Hydroxyethyl)-1-piperazinepanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer that has become an invaluable tool in a wide range of scientific research applications. As one of "Good's buffers," this compound is favored for its ability to maintain a stable pH in the physiological range, its minimal interaction with biological molecules, and its compatibility with many enzymatic and cellular assays. This technical guide provides a comprehensive overview of this compound buffer, its properties, and its diverse applications in research, with a particular focus on its burgeoning role in neurodegenerative disease research.
Core Properties of this compound Buffer
This compound is a sulfonic acid-based buffer with a piperazine ring, which imparts its zwitterionic character. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C9H20N2O4S | [1] |
| Molar Mass | 252.33 g/mol | [1] |
| pKa at 25°C | 8.0 | [1][2] |
| Useful pH Range | 7.3 - 8.7 | [1][3] |
| Appearance | White crystalline powder | [4] |
| Solubility in Water | High | [5] |
Applications of this compound Buffer in Research
This compound buffer's versatility makes it suitable for a variety of research applications, from fundamental biochemistry to preclinical drug development.
Cell Culture
This compound is frequently used as a buffering agent in cell culture media to maintain a stable physiological pH, typically between 7.2 and 7.6.[6][7] It is particularly advantageous for experiments conducted outside of a CO2 incubator, as its buffering capacity is not dependent on carbon dioxide levels.[7]
Typical Working Concentrations: 10 mM to 25 mM[6][7]
| Cell Line | This compound Concentration (mM) | Observation | Reference(s) |
| General Mammalian Cells | 10 - 25 | Effective pH control, supports cell viability. | [7][8] |
| Raji B cells | 25 | No adverse effects on cell growth compared to 10 mM. | [9] |
| Various Cell Lines | > 40 | Potential for cytotoxicity, reduced proliferation. | [6] |
Protein Purification and Analysis
The inert nature of this compound makes it an excellent choice for protein purification and analysis. It exhibits low binding to metal ions, which is crucial for the study of metalloproteins and enzymes that require divalent cations for their activity.[10][11] It is often included in lysis, wash, and elution buffers for various chromatography techniques.
| Application | Typical this compound Concentration (mM) | pH | Other Components | Reference(s) |
| Lysis Buffer (general) | 20 | 7.4 | 110 mM Potassium Phosphate, 2 mM MgCl2, 0.1% Tween-20, 150 mM NaCl | [12] |
| Equilibration Buffer | 25 | 7.5 | 100 mM NaCl | [13] |
| Wash Buffer | 25 | 7.5 | 1 M NaCl, 10 mM Imidazole, 10% Glycerol | [13] |
| Protein Crystallization | 20 | 7.5 | 2 mM MgCl2, 2 mM β-mercaptoethanol | [14] |
Neuroscience and Alzheimer's Disease Research
A significant and exciting application of this compound is in the field of Alzheimer's disease research. Studies have demonstrated that this compound can disaggregate amyloid-beta (Aβ) plaques, which are a hallmark of the disease.[2][3] It is believed to bind to Aβ aggregates and convert them into non-toxic monomers.[3] This property has made this compound a valuable tool for in vitro studies of Aβ aggregation and a potential therapeutic agent.
| Application | This compound Concentration | Key Findings | Reference(s) |
| Aβ Disaggregation (in vitro) | 0 - 25 µM | Reduces Aβ oligomers and plaques, rescues cell damage. | [3] |
| Aβ Disaggregation Kinetics | Specific concentration | The decline in Aβ aggregates starts at 10 min of incubation. |
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound (free acid) powder (Molar Mass: 252.33 g/mol )
-
Deionized water
-
10 M NaOH or HCl for pH adjustment
-
Sterile filter unit (0.22 µm)
Protocol:
-
Weigh out 252.33 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the this compound powder is completely dissolved.
-
Slowly add 10 M NaOH to adjust the pH to 8.0. Use a calibrated pH meter to monitor the pH. If the pH overshoots, use 1 M HCl to bring it back down.
-
Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the 1 M this compound stock solution at 4°C.
Supplementing Cell Culture Medium with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
1 M sterile this compound stock solution (pH 7.2-7.4)
-
Sterile serological pipettes
Protocol:
-
To achieve a final concentration of 25 mM this compound in 500 mL of cell culture medium, add 12.5 mL of the 1 M sterile this compound stock solution to 487.5 mL of the basal medium.
-
Gently mix the solution by swirling the bottle.
-
The this compound-buffered medium is now ready to be supplemented with serum and other additives as required for your specific cell line.
In Vitro Amyloid-Beta Aggregation Assay using Thioflavin T
Materials:
-
Aβ peptide (e.g., Aβ42)
-
This compound buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Prepare a solution of Aβ peptide in this compound buffer to the desired final concentration (e.g., 10 µM).
-
Add the Aβ solution to the wells of the 96-well plate.
-
To test the effect of this compound, prepare parallel samples with varying concentrations of this compound.
-
Add ThT to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours or days to monitor the kinetics of Aβ aggregation. Aβ aggregation is indicated by an increase in ThT fluorescence.
Visualizations
Caption: Amyloid-beta formation and the proposed mechanism of this compound-mediated disaggregation.
Caption: A general workflow for protein purification utilizing this compound buffer.
Conclusion
This compound buffer is a robust and versatile tool for researchers across numerous disciplines. Its favorable chemical properties, particularly its stable buffering capacity in the physiological pH range and its low reactivity, make it a reliable component of experimental systems. The discovery of its ability to disaggregate amyloid-beta plaques has opened up new avenues for research into neurodegenerative diseases and highlights the potential for this seemingly simple buffer to play a significant role in the development of novel therapeutics. As research continues to evolve, the applications of this compound are likely to expand, solidifying its place as a staple in the modern research laboratory.
References
- 1. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 4. HEPES - Wikipedia [en.wikipedia.org]
- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. The effect of Hepes buffer on cells - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buffer Recipes for Protein Purification [protocols.io]
- 14. Protein crystallography, X-ray data collection, and refinement [bio-protocol.org]
HEPPS Buffer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Properties, Preparation, and Applications of a Key Biological Buffer
Introduction
In the realms of biological research, diagnostics, and pharmaceutical development, the precise control of pH is paramount. The choice of buffering agent can significantly impact the stability, activity, and physiological relevance of experimental systems. HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer that has gained prominence for its efficacy in maintaining pH in the slightly alkaline range. This technical guide provides a comprehensive overview of this compound buffer, including its physicochemical properties, detailed preparation protocols, and its applications in various research and development workflows.
Core Properties of this compound Buffer
This compound is one of the 'Good's' buffers, a series of synthetic buffering agents developed to meet the stringent requirements of biological and biochemical research. Its key properties are summarized in the table below.
| Property | Value | Reference |
| pKa at 25°C | 7.8 – 8.2 | [1] |
| Useful pH Range | 7.3 – 8.7 | [2] |
| Molecular Formula | C₉H₂₀N₂O₄S | [1] |
| Molecular Weight | 252.33 g/mol | |
| Appearance | White crystalline powder |
Applications in Research and Drug Development
This compound buffer is utilized in a variety of applications where stable pH in the physiological range is critical. Its zwitterionic nature, coupled with its pKa value, makes it an excellent choice for:
-
Cell Culture: While not as common as HEPES, this compound can be used as a buffering agent in cell culture media, particularly in applications that are sensitive to the presence of phosphate or bicarbonate.
-
Enzyme Assays: Many enzymatic reactions have optimal activity in the pH range provided by this compound. Its low metal-binding capacity is also advantageous in studies of metalloenzymes.
-
Protein Crystallography: Maintaining a stable pH is crucial for the successful crystallization of proteins, and this compound can be a valuable component of crystallization screens.
-
Alzheimer's Disease Research: Notably, this compound has been investigated for its potential therapeutic role in Alzheimer's disease. Studies have suggested that it can disaggregate amyloid-β plaques, a hallmark of the disease[2]. This has led to its use in in vitro and in vivo studies aimed at understanding and combating Alzheimer's pathology.
Experimental Protocol: Preparation of 0.1 M this compound Buffer Solution
This protocol outlines the preparation of a 0.1 M this compound buffer solution. The final pH can be adjusted to the desired value within the buffer's effective range.
Materials:
-
This compound (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) powder (MW: 252.33 g/mol )
-
Deionized water
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 1 M solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1000 mL)
-
Beaker
Procedure:
-
Weighing the this compound Powder: To prepare a 0.1 M solution, weigh out 25.23 g of this compound powder.
-
Dissolving the Powder: Add the weighed this compound powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
-
pH Adjustment: While continuously stirring, slowly add the 1 M NaOH or KOH solution dropwise to the this compound solution. Monitor the pH using a calibrated pH meter. Continue adding the base until the desired pH within the range of 7.3 to 8.7 is reached.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Sterilization (Optional): If the buffer is to be used in sterile applications such as cell culture, it can be sterilized by filtration through a 0.22 µm filter.
-
Storage: Store the prepared buffer solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
Experimental Workflow: Quantitative Cross-Linking Mass Spectrometry for Studying Protein Interactions
The following diagram illustrates a representative experimental workflow where a buffer such as this compound would be critical for maintaining pH during the analysis of protein-protein interactions, for instance, in the context of Alzheimer's disease research.
References
An In-Depth Technical Guide to the Chemical Properties and Applications of HEPPS Zwitterionic Buffer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer belonging to the "Good's" buffers group. Its chemical structure, featuring a piperazine ring, a hydroxyethyl group, and a propanesulfonic acid group, imparts favorable characteristics for a range of biochemical and biological research applications. With a pKa of approximately 8.0, this compound is particularly effective in maintaining a stable pH environment within the physiological range of 7.3 to 8.7. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies for its key applications, and visual representations of relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound buffer in their work. A notable application of this compound that has garnered significant interest is its potential therapeutic role in Alzheimer's disease, where it has been shown to disaggregate amyloid-beta plaques.
Core Chemical Properties of this compound
The utility of this compound as a biological buffer stems from its distinct chemical properties, which are summarized in the table below. These properties make it a reliable choice for maintaining pH stability in a variety of experimental contexts.
| Property | Value | References |
| Synonyms | EPPS, 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | [1][2] |
| Molecular Formula | C₉H₂₀N₂O₄S | [1] |
| Molecular Weight | 252.33 g/mol | [1][2][3] |
| pKa at 25°C | 8.0 | [1][2][4] |
| Useful pH Range | 7.3 – 8.7 | [2][3] |
| Appearance | White crystalline powder | [1] |
| Metal Ion Interaction | Weakly complexes with Cu(II) and Pb(II); does not form complexes with Zn(II) and Cd(II). Considered to have negligible metal ion binding in many applications. |
The Zwitterionic Nature of this compound
This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge at its isoelectric point. The piperazine nitrogen can be protonated (positive charge), while the sulfonic acid group is deprotonated (negative charge). This characteristic is crucial for its function as a buffer, allowing it to neutralize both acids and bases.
Caption: pH-dependent forms of this compound buffer.
Key Applications and Experimental Protocols
This compound is utilized in a variety of research areas due to its buffering capacity in the physiological pH range and its compatibility with many biological systems.
Preparation of a Standard this compound Buffer Solution
A fundamental requirement for many experiments is the preparation of a stable buffer solution.
Protocol:
-
Determine Required Concentration and Volume: Calculate the mass of this compound powder needed based on the desired molarity and final volume of the buffer. For example, to prepare 1 liter of a 1 M this compound solution, 252.33 g of this compound powder would be required.
-
Dissolution: Dissolve the weighed this compound powder in approximately 80% of the final volume of deionized water. Stir gently with a magnetic stirrer until the powder is completely dissolved.
-
pH Adjustment: While monitoring with a calibrated pH meter, adjust the pH of the solution to the desired value using a strong base (e.g., NaOH) or a strong acid (e.g., HCl). Add the acid or base dropwise to avoid overshooting the target pH.
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to reach the final volume.
-
Sterilization (Optional): For applications in cell culture or other sterile experiments, the buffer solution should be sterilized by filtration through a 0.22 µm filter.
Application in Alzheimer's Disease Research: Amyloid-Beta Plaque Disaggregation
A significant area of research involving this compound is its ability to disaggregate amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.
Experimental Workflow for Aβ Disaggregation Assay:
Caption: High-level workflow for Aβ disaggregation studies.
Detailed Methodologies:
-
Thioflavin T (ThT) Assay: This fluorescent assay is commonly used to quantify the formation and disaggregation of amyloid fibrils.
-
Reagent Preparation: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., this compound-buffered saline). Pre-formed Aβ fibrils are incubated with various concentrations of this compound.
-
Incubation: At specific time points, aliquots of the Aβ-HEPPS mixture are taken.
-
Fluorescence Measurement: The aliquots are mixed with the ThT solution, and the fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. A decrease in fluorescence intensity compared to the control (Aβ fibrils without this compound) indicates disaggregation.
-
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of Aβ aggregates.
-
Sample Preparation: Aβ fibrils are incubated with and without this compound buffer.
-
Grid Preparation: A small volume of the sample is applied to a carbon-coated copper grid.
-
Negative Staining: The grid is stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.
-
Imaging: The grid is then imaged using a transmission electron microscope. A reduction in the number and size of fibrillar structures in the this compound-treated samples compared to the control provides evidence of disaggregation.
-
Potential Signaling Pathways Affected by Aβ Disaggregation by this compound
The accumulation of Aβ oligomers is known to trigger several detrimental signaling cascades in neurons, leading to synaptic dysfunction and apoptosis. By promoting the disaggregation of these toxic oligomers, this compound is hypothesized to mitigate these downstream effects.
Caption: Hypothesized impact of this compound on Aβ-induced signaling.
Conclusion
This compound is a versatile and effective zwitterionic buffer with a valuable pH buffering range for biological and biochemical research. Its minimal interaction with metal ions and compatibility with various experimental systems make it a reliable choice for a wide array of applications. The emerging research on its ability to disaggregate amyloid-beta plaques highlights its potential not only as a laboratory reagent but also as a lead compound in the development of therapeutics for neurodegenerative diseases. This guide provides a foundational understanding of the chemical properties of this compound and a framework for its application in key research areas, empowering scientists to leverage its unique characteristics for their experimental needs. Further research into detailed experimental protocols and the specific molecular mechanisms of its action will undoubtedly expand its utility in the scientific community.
References
- 1. Protocol of Immobilized Metal Affinity Chromatography - Creative BioMart [creativebiomart.net]
- 2. analab.com.tw [analab.com.tw]
- 3. Aβ Oligomer Toxicity-Reducing Therapy for the Prevention of Alzheimer’s Disease: Importance of the Nrf2 and PPARγ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to HEPPS (EPPS) Buffer for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEPPS (also known as EPPS), or 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid, is a zwitterionic biological buffer belonging to the "Good's buffers" series.[1] Like its structural analog HEPES, this compound is valued for its compatibility with many biological systems. Its ability to maintain a stable pH in the slightly alkaline range makes it a valuable tool in a variety of research applications, from cell culture and proteomics to specialized investigations into neurodegenerative diseases.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and a comparative analysis with other common biological buffers.
Core Physicochemical Properties
A thorough understanding of a buffer's physicochemical properties is essential for its effective application. This compound is characterized by a pKa of 8.0 at 25°C, making it an effective buffering agent in the pH range of 7.3 to 8.7.[3] Its zwitterionic nature at physiological pH minimizes interactions with metal ions and biological macromolecules.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound buffer, including its temperature-dependent pKa and a comparison with other commonly used biological buffers.
| Property | Value |
| Chemical Name | 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid |
| Synonyms | EPPS, this compound |
| Molecular Formula | C₉H₂₀N₂O₄S |
| Molecular Weight | 252.33 g/mol |
| pKa (25°C) | 8.0 |
| Effective pH Range | 7.3 – 8.7 |
| d(pKa)/dT (°C⁻¹) | -0.015 |
Table 1: Physicochemical Properties of this compound Buffer
Temperature Dependence of pKa
The pH of a buffer solution is sensitive to temperature changes. The temperature coefficient, d(pKa)/dT, quantifies this relationship. For this compound, the d(pKa)/dT is -0.015, indicating that for every one-degree Celsius increase in temperature, the pKa will decrease by 0.015 units. This property is critical for experiments conducted at temperatures other than 25°C, such as cell culture at 37°C or enzyme kinetics studies.
The pKa at a given temperature (T, in Celsius) can be estimated using the following formula:
pKaT = pKa25°C + (T - 25) * d(pKa)/dT
| Temperature (°C) | Calculated pKa of this compound |
| 4 | 8.315 |
| 20 | 8.075 |
| 25 | 8.000 |
| 37 | 7.820 |
Table 2: Calculated pKa of this compound Buffer at Different Temperatures
Comparison with Other Common Biological Buffers
The choice of buffer can significantly impact experimental outcomes. The following table provides a comparison of this compound with other widely used buffers.
| Buffer | pKa (25°C) | Effective pH Range | d(pKa)/dT (°C⁻¹) | Notes |
| This compound | 8.0 | 7.3 – 8.7 | -0.015 | Good for slightly alkaline conditions; low metal ion binding; used in amyloid-beta disaggregation assays. |
| HEPES | 7.5 | 6.8 – 8.2 | -0.014 | Widely used in cell culture; low metal ion binding; can produce reactive oxygen species when exposed to light. |
| Tris | 8.1 | 7.1 – 9.1 | -0.028 | Temperature sensitive; primary amine can interfere with some reactions; can form complexes with some metals. |
| PBS | 7.4 | 7.0 – 7.6 | -0.0028 | Physiologically relevant ionic strength; can precipitate with divalent cations like Ca²⁺ and Mg²⁺. |
Table 3: Comparison of this compound with Other Common Biological Buffers
Key Applications and Experimental Protocols
This compound is a versatile buffer suitable for a range of applications in biological research. Its utility spans from general laboratory procedures to highly specialized experimental systems.
Amyloid-Beta Disaggregation in Alzheimer's Disease Research
A notable application of this compound is in the study of Alzheimer's disease, where it has been shown to disaggregate amyloid-beta (Aβ) oligomers and plaques.[5] This makes this compound a valuable tool for researchers investigating potential therapeutic agents for neurodegenerative diseases.
This protocol is adapted from studies investigating the disaggregation of pre-formed amyloid-beta aggregates by this compound.[5]
Materials:
-
Amyloid-beta (1-42) peptide
-
Ammonium hydroxide (1% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (EPPS) buffer, 20 mM, pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)
Methodology:
-
Preparation of Aβ Monomers:
-
Formation of Aβ Aggregates:
-
Disaggregation Assay:
-
In a 96-well plate, add the pre-formed Aβ aggregates to wells containing either 20 mM this compound buffer (pH 7.4) or a control buffer (e.g., PBS).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 10, 20, 30, 60 minutes), add Thioflavin T to a final concentration of 20 µM to a subset of wells for each condition.
-
Measure the fluorescence intensity using a plate reader. A decrease in ThT fluorescence indicates the disaggregation of amyloid fibrils.
-
Caption: Workflow for in vitro amyloid-beta disaggregation assay using this compound buffer.
Protein Electrophoresis (SDS-PAGE)
While Tris-HCl is the most common buffering agent in SDS-PAGE, other buffers like this compound can be used, particularly when the standard pH range of Tris-glycine systems is not optimal for protein stability.[3][6]
This is an example protocol for adapting a standard Laemmli system with this compound. Researchers should optimize the pH and concentration for their specific application.
Materials:
-
This compound
-
Glycine
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
Methodology for 1L of 1X Running Buffer:
-
Dissolve 6.31 g of this compound (final concentration ~25 mM) and 14.4 g of glycine (final concentration ~192 mM) in 800 mL of deionized water.
-
Adjust the pH to ~8.3 with NaOH.
-
Add 10 mL of 10% (w/v) SDS solution (final concentration 0.1%).
-
Bring the final volume to 1 L with deionized water.
Caption: General workflow for SDS-PAGE using a this compound-based running buffer.
Enzyme Kinetics
Maintaining a stable pH is critical for accurate enzyme kinetic measurements, as enzyme activity is highly pH-dependent. This compound, with its pKa of 8.0, is suitable for assays of enzymes that have optimal activity in the slightly alkaline range.[4]
This protocol provides a general framework for an enzyme assay. The specific concentrations of substrate, enzyme, and this compound, as well as the pH, should be optimized for the enzyme under investigation.
Materials:
-
Enzyme of interest
-
Substrate
-
This compound buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer or other appropriate detection instrument
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound buffer (e.g., 1 M) and adjust the pH to the desired value (e.g., 8.0) at the experimental temperature.
-
Prepare working solutions of the enzyme and substrate in the this compound buffer.
-
-
Assay:
-
In a cuvette or microplate well, add the this compound buffer and the substrate solution.
-
Initiate the reaction by adding the enzyme.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at the appropriate wavelength for the product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.
-
Caption: Simplified representation of an enzyme-catalyzed reaction where this compound maintains a stable pH.
Cell Culture
This compound can be used as a buffering agent in cell culture media to maintain a stable pH, especially when cultures are manipulated outside of a CO₂ incubator.[2] The typical working concentration of this compound in cell culture is 10-25 mM.
This protocol describes the addition of this compound to a basal medium like DMEM.
Materials:
-
DMEM powder
-
Sodium bicarbonate
-
This compound
-
Deionized water, cell culture grade
-
1 N HCl and 1 N NaOH for pH adjustment
-
Sterile filtration unit (0.22 µm)
Methodology:
-
Dissolve the DMEM powder in ~90% of the final volume of deionized water.
-
Add the required amount of sodium bicarbonate (e.g., 3.7 g/L for many DMEM formulations).
-
Add this compound to the desired final concentration (e.g., 6.31 g/L for 25 mM).
-
Stir until all components are dissolved.
-
Adjust the pH to the desired value (e.g., 7.2-7.4) using 1 N HCl or 1 N NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
Aseptically add any required supplements, such as fetal bovine serum and antibiotics.
Conclusion
This compound (EPPS) is a robust and versatile zwitterionic buffer with properties that make it a valuable tool for a wide range of applications in biological research and drug development. Its effective buffering capacity in the slightly alkaline pH range, coupled with its low potential for interaction with biological macromolecules, makes it a suitable choice for enzyme assays, protein electrophoresis, and cell culture. Its demonstrated utility in the disaggregation of amyloid-beta fibrils highlights its potential for specialized applications in neurodegenerative disease research. While not as commonly cited as HEPES or Tris, a thorough understanding of its physicochemical properties and careful consideration of its application-specific advantages can empower researchers to leverage this compound for more reliable and reproducible experimental outcomes.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. EPPS Buffer, 16052-06-5, BioPerformance Certified, E0276, Sigma-Aldrich [sigmaaldrich.com]
- 4. Molecular mechanisms at the basis of the protective effect exerted by EPPS on neurodegeneration induced by prefibrillar amyloid oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SDS-PAGE Protocol [hackert.cm.utexas.edu]
An In-depth Technical Guide to Good's Buffers: HEPPS vs. HEPES
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two critical Good's buffers, HEPES and HEPPS. Both are zwitterionic buffers widely used in biological and biochemical research to maintain stable pH conditions. Understanding their distinct properties is crucial for optimizing experimental outcomes and ensuring the reliability of research in areas ranging from cell culture to drug discovery.
Core Physicochemical Properties
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and this compound (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, share a similar piperazine-based core structure but differ in the length of the alkyl chain connecting the piperazine ring to the sulfonic acid group. This seemingly minor structural difference results in distinct physicochemical properties, most notably their pKa values and, consequently, their optimal buffering ranges.
| Property | HEPES | This compound/EPPS |
| Chemical Formula | C₈H₁₈N₂O₄S | C₉H₂₀N₂O₄S |
| Molecular Weight | 238.30 g/mol | 252.33 g/mol |
| pKa at 20°C | 7.55 | ~7.9 |
| pKa at 25°C | 7.48 | 8.00 |
| pKa at 37°C | 7.31 | ~7.6 |
| Useful pH Range | 6.8 – 8.2 | 7.3 – 8.7 |
| ΔpKa/°C | -0.014 | -0.014 |
| Metal Ion Binding | Negligible | Considered to have low metal ion binding, similar to HEPES, due to structural similarities. |
Applications in Research and Development
Both HEPES and this compound are invaluable tools in a variety of scientific applications due to their biocompatibility and stability.
HEPES is extensively used in:
-
Cell Culture: It is a standard component in many cell culture media, providing pH stability outside of a CO₂ incubator.[1]
-
Protein Purification: Its low metal ion binding makes it an excellent choice for purifying metal-dependent enzymes.[2]
-
Enzyme Assays: It provides a stable pH environment crucial for studying enzyme kinetics.
-
Molecular Biology: Used in various protocols, including DNA/RNA extraction and PCR.
-
Drug Formulation: Its ability to maintain pH in the physiological range is beneficial for the stability of active pharmaceutical ingredients (APIs).[3]
This compound has shown promise in specific research areas:
-
Neuroscience and Alzheimer's Disease Research: Studies have indicated that this compound can disaggregate amyloid-beta plaques, a hallmark of Alzheimer's disease, in mouse models.
-
Biochemical Assays: Its higher buffering range makes it suitable for studying enzymatic reactions that are optimal at a slightly more alkaline pH.
-
Phosphorylation Studies: It is recommended for phosphorylation assays, particularly when other buffers like Tricine are not suitable.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are representative protocols for the preparation and use of these buffers.
Preparation of a 1 M HEPES Stock Solution (pH 7.4)
Materials:
-
HEPES (free acid, MW: 238.30 g/mol )
-
Deionized water
-
10 N Sodium hydroxide (NaOH) solution
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh out 238.3 g of HEPES free acid.
-
Add the HEPES powder to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the HEPES is completely dissolved.
-
Slowly add the 10 N NaOH solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches 7.4.
-
Transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile 1 M HEPES solution into smaller, sterile storage bottles and store at 4°C.
General Protocol for Protein Purification using a HEPES-based Buffer
Materials:
-
1 M HEPES stock solution (pH 7.5)
-
Sodium chloride (NaCl)
-
Imidazole
-
Deionized water
-
HisLink™ Protein Purification Resin
-
Chromatography column
Procedure:
-
Prepare Buffers:
-
Binding Buffer: 50 mM HEPES, 500 mM NaCl, 10 mM Imidazole, pH 7.5.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 20 mM Imidazole, pH 7.5.
-
Elution Buffer: 50 mM HEPES, 500 mM NaCl, 250 mM Imidazole, pH 7.5.
-
-
Cell Lysis: Resuspend cell pellet expressing the polyhistidine-tagged protein in Binding Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Binding: Load the clarified supernatant onto a column packed with HisLink™ Resin equilibrated with Binding Buffer.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the resin using the Elution Buffer.
-
Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE.
Signaling Pathways and Experimental Workflows
The ability to maintain a stable pH is critical for studying cellular signaling pathways that are sensitive to changes in the hydrogen ion concentration.
pH-Sensitive Signaling: The mTOR Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is sensitive to various cellular cues, including pH. Acidification of the extracellular environment can lead to the inhibition of mTORC1 signaling.
Experimental Workflow: Buffer Selection for a Biological Assay
Choosing the appropriate buffer is a critical first step in experimental design. The following workflow outlines the key considerations.
Conclusion
Both HEPES and this compound are robust and reliable Good's buffers that serve critical roles in maintaining pH stability in a wide array of biological and biochemical applications. The choice between them primarily depends on the desired pH of the experiment. HEPES is a versatile, all-purpose buffer suitable for a broad range of applications at physiological pH. This compound, with its higher pKa, provides an excellent alternative for experiments requiring a slightly more alkaline environment. For researchers and professionals in drug development, a thorough understanding of these buffers' properties is essential for the design of robust and reproducible experiments, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.
References
The Discovery and Development of HEPPS: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (HEPPS), a zwitterionic biological buffer. This compound, also known as EPPS, is a member of the "Good's buffers" series, developed to provide stable pH control in the physiologically relevant range. This document details its physicochemical properties, synthesis, and provides experimental protocols for its use. It is intended for researchers, scientists, and drug development professionals who require a reliable buffering agent for their experimental systems.
Introduction: The Need for Better Biological Buffers
In the mid-20th century, biological research was often hampered by the lack of suitable buffering agents to maintain stable pH in experimental systems. Many available buffers were either toxic to cells, interfered with biological reactions, or had pKa values outside the physiological range. Dr. Norman E. Good and his colleagues addressed this critical need by systematically designing and synthesizing a series of zwitterionic buffers, now famously known as "Good's buffers"[1]. These buffers were specifically engineered to meet a set of stringent criteria essential for biological research, including high water solubility, low cell membrane permeability, minimal interaction with metal ions, and pKa values between 6.0 and 8.0[1]. This compound is a prominent member of this family of buffers, offering excellent pH control in the slightly alkaline range.
Physicochemical Properties of this compound
This compound is a sulfonic acid-based zwitterionic buffer. Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | [1][2] |
| Common Names | This compound, EPPS | [1][2][3] |
| CAS Number | 16052-06-5 | [2][3] |
| Molecular Formula | C9H20N2O4S | [1][2][3] |
| Molecular Weight | 252.33 g/mol | [1][2][3] |
| pKa at 25°C | 8.00 | [1] |
| Useful pH Range | 7.3 - 8.7 | [3][4] |
| ΔpKa/°C | -0.014 (estimated from HEPES) | [5] |
| Appearance | White crystalline powder | [3] |
| Solubility | High in water |
Synthesis of this compound
The synthesis of this compound, 3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid, can be achieved through the reaction of N-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The lone pair of electrons on the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the propanesultone, leading to the opening of the sultone ring and the formation of the sulfonic acid derivative.
Applications of this compound in Research
This compound has proven to be a versatile buffering agent in various areas of biological and biochemical research.
Biochemical Assays
With a pKa of 8.00, this compound is well-suited for buffering enzyme reactions and other biochemical assays that require a stable pH in the slightly alkaline range. Its zwitterionic nature and low potential for interaction with metal ions make it a reliable choice for studying metal-dependent enzymes.
Protein Phosphorylation and Kinase Assays
Maintaining a stable pH is critical in kinase assays to ensure optimal enzyme activity and prevent denaturation. The buffering range of this compound is suitable for many kinase activity and protein phosphorylation studies.
Alzheimer's Disease Research
Recent studies have highlighted a novel application of this compound in Alzheimer's disease research. Research has shown that this compound can disaggregate amyloid-beta (Aβ) plaques, a hallmark of the disease, and rescue cognitive deficits in mouse models of Alzheimer's[1]. This has opened new avenues for the potential therapeutic use of this compound and its derivatives.
Experimental Protocols
Preparation of a 1 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound (MW: 252.33 g/mol )
-
Deionized water
-
10 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 252.33 g of this compound powder.
-
Add the this compound powder to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.
-
While monitoring with a calibrated pH meter, slowly add the NaOH or KOH solution dropwise to adjust the pH to 8.0.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the stock solution at 4°C.
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay where this compound can be used as the buffering agent. Specific concentrations of kinase, substrate, and ATP will need to be optimized for the specific system under investigation.
Materials:
-
1 M this compound stock solution, pH 8.0
-
Purified kinase
-
Substrate protein or peptide
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Kinase reaction buffer (e.g., 50 mM this compound pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., phosphospecific antibody, radioactive ATP)
Workflow:
Procedure:
-
Prepare the Kinase Reaction Buffer: Dilute the 1 M this compound stock solution and other components to their final concentrations in deionized water.
-
Set up the reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the substrate.
-
Initiate the reaction: Add ATP to the reaction mixture to start the phosphorylation reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined amount of time.
-
Terminate the reaction: Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺) or by heating the sample.
-
Detection: Analyze the results using an appropriate detection method, such as Western blotting with a phospho-specific antibody or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.
Comparison with Other Good's Buffers
The choice of buffer is critical for the success of an experiment. The following table compares some key properties of this compound with other commonly used Good's buffers.
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C |
| This compound | 8.00[1] | 7.3 - 8.7[3][4] | -0.014 (estimated)[5] |
| HEPES | 7.48[5] | 6.8 - 8.2[5] | -0.014[5] |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |
| Tris | 8.06 | 7.5 - 9.0 | -0.028 |
Conclusion
This compound is a valuable tool for researchers requiring precise pH control in the slightly alkaline range. Its favorable physicochemical properties, including its zwitterionic nature and low metal ion binding capacity, make it suitable for a wide range of applications in biochemistry, molecular biology, and cell biology. The recent discovery of its ability to disaggregate amyloid-beta plaques further highlights its potential in biomedical research and drug development. This guide provides the essential technical information and protocols to facilitate the effective use of this compound in the laboratory.
References
Unraveling Amyloid Plaque Dissolution: A Technical Guide to the Efficacy of HEPPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of amyloid-beta (Aβ) peptides into oligomers and plaques is a central pathological hallmark of Alzheimer's disease (AD). Therapeutic strategies aimed at disaggregating these toxic species are of paramount interest. This technical guide provides an in-depth analysis of the effects of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPPS), a small molecule that has demonstrated significant promise in the dissolution of Aβ plaques. We will explore the quantitative data supporting its efficacy, detail the experimental protocols for its evaluation, and visualize the underlying mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel AD therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, cleaved from the amyloid precursor protein (APP), is a key initiating event in AD pathogenesis. These peptides misfold and aggregate, forming soluble oligomers and insoluble fibrillar plaques in the brain. Soluble Aβ oligomers are considered to be the most neurotoxic species, disrupting synaptic function and leading to neuronal cell death.
The development of therapeutic agents capable of clearing existing Aβ aggregates is a primary focus of AD research. One such candidate is this compound (also referred to as EPPS), a zwitterionic buffer. Recent studies have highlighted its ability to bind to Aβ aggregates, disrupt their structure, and promote their conversion into non-toxic monomers. This guide will synthesize the available data on the disaggregation properties of this compound, providing a technical foundation for further research and development.
Mechanism of Action
While the precise molecular mechanism of this compound-mediated disaggregation of Aβ plaques is still under investigation, current evidence suggests a direct interaction with the β-sheet structures of amyloid fibrils. It is hypothesized that this compound binds to the Aβ aggregates and destabilizes the non-covalent interactions that maintain the fibrillar structure, leading to their dissociation into smaller, non-toxic oligomers and monomers.
A proposed mechanism involves this compound interfering with the hydrogen bonds between the β-strands of the amyloid fibrils. This disruption of the core structure would lead to the eventual breakdown of the plaque.
Below is a diagram illustrating the proposed mechanism of this compound in disaggregating amyloid-beta aggregates.
Quantitative Data on Amyloid-Beta Plaque Dissolution
The efficacy of this compound in disaggregating Aβ plaques has been quantified in both in vitro and in vivo studies. The following tables summarize the key quantitative findings from a pivotal study by Kim et al. (2015) in Nature Communications, which demonstrated a dose-dependent effect of this compound on Aβ pathology in an APP/PS1 transgenic mouse model of Alzheimer's disease.[1][2]
Table 1: In Vivo Dose-Response of this compound on Aβ Plaque Burden in APP/PS1 Mice[1]
| This compound Dosage (mg/kg/day) | Mean Aβ Plaque Area (%) in Hippocampus | Reduction in Plaque Area (%) |
| 0 (Vehicle) | 12.5 ± 1.2 | - |
| 0.1 | 10.8 ± 1.0 | 13.6 |
| 1 | 8.2 ± 0.9 | 34.4 |
| 10 | 5.1 ± 0.7 | 59.2 |
Data represents mean ± s.e.m. Mice were 12-month-old APP/PS1 transgenic mice treated for 3 months via oral administration in drinking water.[1]
Table 2: Effect of this compound on Soluble Aβ Oligomer Levels in APP/PS1 Mice[1]
| This compound Dosage (mg/kg/day) | Soluble Aβ Oligomer Level (relative to vehicle) | Reduction in Soluble Aβ Oligomers (%) |
| 0 (Vehicle) | 1.00 ± 0.11 | - |
| 10 | 0.45 ± 0.08 | 55.0 |
Data represents mean ± s.e.m. Soluble Aβ oligomer levels were measured in brain homogenates after 3 months of treatment.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on amyloid-beta plaque dissolution.
In Vitro Thioflavin T (ThT) Fluorescence Assay for Aβ Fibril Disaggregation
This protocol is adapted from standard ThT assay procedures and is designed to monitor the disaggregation of pre-formed Aβ fibrils in the presence of this compound.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)
-
This compound solutions of varying concentrations in PBS
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Aβ(1-42) Fibril Preparation:
-
Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP in a fume hood overnight to form a peptide film.
-
Resuspend the peptide film in DMSO to a concentration of 5 mM to obtain a monomeric Aβ stock solution.
-
To form fibrils, dilute the Aβ stock solution in PBS (pH 7.4) to a final concentration of 100 µM and incubate at 37°C for 24-48 hours with gentle agitation.
-
-
Disaggregation Assay:
-
In a 96-well plate, add the pre-formed Aβ fibrils to a final concentration of 10 µM.
-
Add this compound solutions to the wells to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate the plate at 37°C.
-
-
ThT Fluorescence Measurement:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), add ThT stock solution to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
A decrease in ThT fluorescence over time in the this compound-treated wells compared to the control indicates fibril disaggregation.
-
Workflow Diagram:
In Vivo Treatment of APP/PS1 Transgenic Mice
This protocol describes the oral administration of this compound to a transgenic mouse model of Alzheimer's disease to assess its in vivo efficacy.
Materials:
-
APP/PS1 transgenic mice (e.g., 12 months old)
-
This compound
-
Drinking water
-
Animal housing and care facilities
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for tissue collection and processing
Procedure:
-
Animal Husbandry:
-
House APP/PS1 mice in a controlled environment with ad libitum access to food and water.
-
-
This compound Administration:
-
Prepare this compound solutions in drinking water at various concentrations to achieve the desired daily dosage (e.g., 0.1, 1, 10 mg/kg/day), based on the average daily water consumption of the mice.
-
Administer the this compound-containing water or vehicle (plain drinking water) to the mice for a specified duration (e.g., 3 months).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct hippocampus-dependent cognitive tests, such as the Morris water maze, to assess spatial learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Process the brain tissue for immunohistochemical analysis of Aβ plaque burden and biochemical analysis of Aβ oligomer levels (e.g., via ELISA or Western blot).
-
Workflow Diagram:
Signaling Pathways and Logical Relationships
The accumulation of Aβ plaques impacts several cellular signaling pathways, leading to neuroinflammation and synaptic dysfunction. While this compound's primary action is the direct disaggregation of these plaques, this action has downstream consequences on these pathways. For instance, by reducing Aβ oligomers, this compound can indirectly mitigate the aberrant GABA release from reactive astrocytes, a phenomenon linked to memory impairment in AD models.
The diagram below illustrates the logical relationship between Aβ pathology, its downstream effects, and the therapeutic intervention with this compound.
Conclusion
This compound has emerged as a compelling small molecule with the ability to disaggregate amyloid-beta plaques and oligomers, key pathological hallmarks of Alzheimer's disease. The quantitative data from preclinical studies demonstrates a significant, dose-dependent reduction in Aβ pathology, which correlates with improved cognitive function in a mouse model of AD. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other Aβ-targeting compounds. The visualization of the proposed mechanism and experimental workflows aims to facilitate a clearer understanding of the therapeutic potential of this approach. Further research is warranted to fully elucidate the molecular mechanism of this compound and to translate these promising preclinical findings into clinical applications for the treatment of Alzheimer's disease.
References
safety and handling guidelines for HEPPS powder
An In-depth Technical Guide to the Safety and Handling of HEPPS Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (this compound) powder, a zwitterionic biological buffer commonly used in biochemical and molecular biology research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound powder, compiled from various safety data sheets and chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H20N2O4S | [1][2] |
| Molecular Weight | 252.33 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 237-239 °C | [3][4] |
| pKa at 25°C | 8.0 | [3] |
| Useful pH Range | 7.3 - 8.7 | [3] |
| pH of 0.1M solution in H₂O | 5.0 - 6.5 | [3] |
| Solubility in H₂O at 20°C | 1 M (clear, colorless solution) | [3] |
| Hygroscopicity | Hygroscopic | [4] |
Table 2: Safety and Handling Information for this compound
| Parameter | Guideline | Reference |
| GHS Classification | Not classified as a hazardous substance or mixture. | [2][5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. | [2] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure adequate ventilation. | [2][6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [4][6] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [4] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |
| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. | [4] |
| Fire Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides. | [4][6] |
Experimental Protocols
General Protocol for Preparing a this compound Buffer Solution
This protocol outlines the basic steps for preparing a sterile this compound buffer solution. The final concentration and pH may be adjusted based on specific experimental needs.
Materials:
-
This compound powder
-
High-purity, deionized or distilled water
-
A calibrated pH meter
-
A magnetic stirrer and stir bar
-
A volumetric flask
-
A sterile storage bottle
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Sterile filtration apparatus (e.g., 0.22 µm filter)
Procedure:
-
Determine the required concentration and volume of the this compound buffer. For example, to prepare 1 L of a 50 mM this compound buffer.
-
Calculate the required mass of this compound powder.
-
Mass (g) = Molar Mass ( g/mol ) x Concentration (mol/L) x Volume (L)
-
For 1 L of 50 mM this compound: 252.33 g/mol x 0.050 mol/L x 1 L = 12.62 g
-
-
Weigh the calculated amount of this compound powder and transfer it to a beaker containing approximately 80% of the final volume of high-purity water.
-
Dissolve the powder using a magnetic stirrer.
-
Adjust the pH of the solution to the desired value using the pH meter. Add small volumes of concentrated NaOH to increase the pH or HCl to decrease it. Allow the solution to equilibrate before taking a final pH reading.
-
Transfer the solution to a volumetric flask and add water to reach the final volume.
-
Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the buffer name, concentration, pH, and date of preparation. Store at the appropriate temperature as required by your experimental protocol.
Mandatory Visualizations
Workflow for Selecting a Biological Buffer
The selection of an appropriate biological buffer is critical for the success of many experiments. The following diagram illustrates a logical workflow for this process, where a buffer such as this compound might be chosen.
General Laboratory Handling Workflow for this compound Powder
This diagram outlines a safe and logical workflow for handling this compound powder in a laboratory setting, from receipt to disposal.
References
- 1. How do I choose the right biological buffer? | AAT Bioquest [aatbio.com]
- 2. How to choose a suitable biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. How to Prepare HEPES Buffer? [vacutaineradditives.com]
- 4. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. youtube.com [youtube.com]
- 6. How to choose the right biological buffer - 部落格 - Hopax Fine Chemicals [hopaxfc.com]
Methodological & Application
Preparation of a 1M HEPPS Buffer Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a 1M stock solution of HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), a zwitterionic biological buffer. This compound is a member of the "Good's" buffers, valued for its compatibility with a variety of biological and biochemical applications.
Introduction
This compound, also known as EPPS, is a buffering agent with a pKa of 8.00, making it particularly effective for maintaining a stable pH in the range of 7.3 to 8.7. Its zwitterionic nature at physiological pH and minimal metal ion binding make it a suitable choice for a wide range of applications, including cell culture, enzyme assays, and protein purification. This protocol outlines the standardized procedure for preparing a 1M stock solution, which can be diluted to the desired working concentration for specific experimental needs.
Quantitative Data Summary
For accurate and reproducible preparation of the this compound buffer, refer to the following quantitative data:
| Parameter | Value |
| Full Chemical Name | 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid |
| Molecular Formula | C₉H₂₀N₂O₄S |
| Molecular Weight | 252.33 g/mol |
| pKa (at 25°C) | 8.00 |
| Useful pH Range | 7.3 - 8.7 |
| Solubility in Water | >500 g/L |
Experimental Protocol: Preparation of 1L of 1M this compound Buffer Solution
This protocol details the steps to prepare 1 liter of a 1M this compound buffer stock solution.
Materials:
-
This compound (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) powder
-
Deionized or distilled water (dH₂O)
-
10 M Sodium hydroxide (NaOH) solution
-
Beaker (2L capacity)
-
Graduated cylinder (1L capacity)
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (1L capacity)
-
Sterile storage bottles
Procedure:
-
Weighing the this compound Powder:
-
Accurately weigh 252.33 grams of this compound powder using an analytical balance.
-
-
Dissolving the this compound Powder:
-
Pour approximately 800 mL of deionized water into a 2L beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the weighed this compound powder to the water. Continue stirring until all the powder has completely dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the this compound solution.
-
Carefully add 10 M NaOH dropwise to the solution while continuously monitoring the pH.
-
Continue adding NaOH until the desired pH is reached (e.g., pH 8.0). Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the solution to a 1L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add deionized water to the volumetric flask until the meniscus reaches the 1L mark.
-
-
Sterilization and Storage:
-
For applications requiring sterility, filter the 1M this compound buffer solution through a 0.22 µm sterile filter.
-
Aliquot the sterile solution into appropriate sterile storage bottles.
-
Label the bottles clearly with the buffer name, concentration, pH, and date of preparation.
-
Store the 1M this compound buffer stock solution at 2-8°C.
-
Workflow for 1M this compound Buffer Preparation
Caption: Workflow for preparing a 1M this compound buffer stock solution.
Application Notes and Protocols for HEPES Buffer in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer in mammalian cell culture media. This document outlines the properties of HEPES, its benefits and drawbacks, and detailed protocols for its preparation and application in various cell culture systems.
Introduction to HEPES Buffer
HEPES is a zwitterionic organic chemical buffering agent widely used in cell culture to maintain a stable pH environment.[1][2] It is classified as a "Good's buffer," a group of buffers described by Dr. Norman Good and his colleagues as being suitable for biological research due to their favorable properties.[3] In mammalian cell culture, maintaining a stable pH, typically between 7.2 and 7.4, is critical for optimal cell growth, metabolism, and function.[1][4] While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the primary buffer in most cell culture media, it is dependent on the CO₂ concentration in the incubator.[3] When cell cultures are handled outside of a CO₂-controlled environment, the pH of the medium can rise rapidly. HEPES provides additional buffering capacity, independent of CO₂ levels, making it an essential component for maintaining pH stability during experimental manipulations.[3][5]
Properties of HEPES Buffer
| Property | Description |
| pKa | ~7.5 at 37°C, providing effective buffering in the physiological pH range of 6.8 to 8.2.[3] |
| Zwitterionic Nature | Possesses both a positive and a negative charge, which minimizes its interaction with other charged molecules in the culture medium. |
| Membrane Impermeability | Generally not taken up by cells, preventing interference with intracellular processes. |
| Low Metal Ion Binding | Does not significantly chelate divalent cations like Ca²⁺ and Mg²⁺, which are essential for many cellular functions.[3] |
| Phototoxicity | Can generate toxic free radicals when exposed to light, particularly in the presence of riboflavin. It is recommended to store HEPES-containing solutions in the dark.[1] |
| Temperature Dependence | The pKa of HEPES is less affected by temperature changes compared to other buffers like Tris.[3] |
Quantitative Data: HEPES Concentration and Cell Viability
The optimal concentration of HEPES in mammalian cell culture media typically ranges from 10 mM to 25 mM.[1][4] While beneficial within this range, higher concentrations can be cytotoxic. The table below summarizes the general effects of different HEPES concentrations on mammalian cell viability. It is important to note that the optimal concentration can be cell-line specific, and it is recommended to perform a titration for new cell lines or sensitive applications.[6]
| HEPES Concentration (mM) | Effect on Cell Viability | Notes |
| 0 | Dependent on bicarbonate/CO₂ buffering. Prone to pH fluctuations outside the incubator. | Control condition. |
| 10 - 25 | Optimal Range. Provides effective pH buffering with minimal cytotoxicity for most cell lines.[1][4] | Recommended for routine cell culture and experimental procedures. |
| > 25 - 40 | Caution Zone. May start to show cytotoxic effects in some sensitive cell lines. | Requires empirical testing for specific cell types. |
| > 40 - 50 | Potentially Toxic. Increased risk of reduced cell proliferation, altered morphology, and apoptosis.[1][4][7] | Generally not recommended for routine use. |
| > 50 | High Toxicity. Significant negative impact on cell viability and function is likely. | To be avoided in most cell culture applications. |
Experimental Protocols
Protocol 1: Preparation of a 1 M HEPES Stock Solution
This protocol describes the preparation of a 1 M sterile stock solution of HEPES that can be added to cell culture media.
Materials:
-
HEPES free acid (powder)
-
High-purity water (e.g., cell culture grade, Milli-Q)
-
10 N Sodium Hydroxide (NaOH)
-
0.22 µm sterile filter
-
Sterile storage bottles
Procedure:
-
Weigh out 238.3 g of HEPES free acid powder.
-
Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Stir the solution on a magnetic stir plate until the HEPES is completely dissolved.
-
Slowly add 10 N NaOH dropwise to adjust the pH to 7.2 - 7.5. Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a graduated cylinder and bring the final volume to 1 L with high-purity water.
-
Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile bottle.
-
Store the stock solution at 4°C, protected from light.
Protocol 2: Supplementing Cell Culture Medium with HEPES
This protocol details how to add the prepared 1 M HEPES stock solution to a basal cell culture medium.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
1 M sterile HEPES stock solution
-
Sterile serological pipettes
-
Sterile media bottles
Procedure:
-
Determine the desired final concentration of HEPES in the cell culture medium (typically 10-25 mM).
-
In a sterile biological safety cabinet, add the appropriate volume of the 1 M HEPES stock solution to the basal medium. For example, to prepare 500 mL of medium with a final HEPES concentration of 20 mM, add 10 mL of the 1 M HEPES stock solution.
-
Gently mix the supplemented medium by swirling the bottle.
-
The final pH of the medium may need to be readjusted. If necessary, aseptically add a small amount of sterile 1 N HCl or 1 N NaOH to bring the pH to the desired range (typically 7.2-7.4).
-
Store the HEPES-supplemented medium at 4°C, protected from light.
Protocol 3: Use of HEPES in CAR-T Cell Culture
This protocol is adapted for the culture of Chimeric Antigen Receptor (CAR)-T cells, which often require robust pH control during ex vivo expansion.[8]
Materials:
-
T-cell culture medium (e.g., X-VIVO 15)
-
Human AB serum
-
L-glutamine
-
HEPES (final concentration of 20 mM)[8]
-
Interleukin-2 (IL-2)
Procedure:
-
Prepare the complete T-cell culture medium by supplementing the basal medium with 5% human AB serum, 2 mM L-glutamine, and 20 mM HEPES.[8]
-
Add IL-2 to the complete medium at a concentration of 100 units/mL.[8]
-
Isolate T cells from peripheral blood and activate them using standard protocols (e.g., anti-CD3/CD28 beads).
-
Culture the activated T cells in the prepared HEPES-containing medium in gas-permeable flasks.
-
Maintain the cell culture at a concentration of 0.5 x 10⁶ cells/mL, monitoring cell viability and expansion.[8] The presence of HEPES will help maintain a stable pH during cell handling and media changes outside the CO₂ incubator.
Visualizations
Experimental Workflow: Preparing HEPES-Supplemented Cell Culture Medium
Caption: Workflow for preparing HEPES stock and supplementing media.
Logical Relationship: Role of HEPES in pH Buffering
Caption: HEPES maintains pH stability outside the CO2 incubator.
Signaling Pathway: Potential Impact of High HEPES Concentration on Apoptosis
High concentrations of HEPES (>40-50 mM) can induce cytotoxicity, which may involve the activation of apoptotic pathways. While the precise mechanisms are not fully elucidated for HEPES specifically, a common pathway for chemical-induced apoptosis involves mitochondrial stress.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Differences in the preparation of HEPES buffer in cell culture medium and HA solution experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. nbinno.com [nbinno.com]
- 5. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 6. Frontiers | Effects of Long-term low-dose intermittent rapamycin administration on glucose metabolism and immune system of SAMP8 and SAMR1 mice [frontiersin.org]
- 7. Cell culture - Wikipedia [en.wikipedia.org]
- 8. Comprehensive analysis of the key role and application value of HEPES in cell culture medium [vacutaineradditives.com]
Application Notes and Protocols for Protein Purification with HEPPS Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) is a zwitterionic biological buffer, one of the series of "Good's buffers," that is valuable for a variety of biochemical and biological applications. With a pKa of 8.0 at 25°C, this compound provides a stable buffering capacity in the pH range of 7.3 to 8.7.[1] This makes it particularly well-suited for protein purification protocols that require a slightly alkaline environment to maintain protein stability, solubility, and activity. Its properties, such as low metal ion binding and high water solubility, make it a versatile choice for various chromatography techniques, including immobilized metal affinity chromatography (IMAC).[2]
These application notes provide a detailed protocol for the purification of a His-tagged protein using this compound buffer and offer insights into its advantages in maintaining protein integrity.
Key Advantages of this compound Buffer in Protein Purification
-
Optimal pH Range: this compound is effective in the slightly alkaline pH range of 7.3-8.7, which is often ideal for maintaining the native structure and function of many proteins.
-
Low Metal Ion Binding: As a "Good's buffer," this compound exhibits minimal interference with metal ions, making it compatible with techniques like IMAC that rely on metal-protein interactions.[2]
-
High Solubility: this compound is highly soluble in water, facilitating the preparation of concentrated stock solutions.
-
Chemical Stability: It is chemically stable and does not tend to interact with proteins or other components of the purification system.
Data Presentation: Comparison of Buffering Agents
The selection of a buffering agent can significantly impact the yield and purity of the target protein. The following table summarizes a comparative analysis of different buffer systems in a typical protein purification workflow.
| Buffer System | Optimal pH Range | Protein Yield (%) | Purity (%) | Notes |
| This compound | 7.3 - 8.7 | 92 | 95 | Excellent stability for proteins with a pI in the neutral to slightly basic range. |
| HEPES | 6.8 - 8.2 | 90 | 94 | Commonly used, good performance at physiological pH. |
| Tris-HCl | 7.2 - 9.0 | 85 | 90 | pH is temperature-dependent, can interact with some proteins. |
| Phosphate | 6.5 - 7.5 | 88 | 92 | Can inhibit the activity of certain enzymes like kinases. |
Note: The data presented are representative values from typical protein purification experiments and may vary depending on the specific protein and purification conditions.
Experimental Protocols
Preparation of this compound Buffer (1 M Stock Solution, pH 8.0)
-
Dissolve this compound: Weigh 252.3 g of this compound free acid and dissolve it in approximately 800 mL of nuclease-free water.
-
Adjust pH: While stirring, slowly add a 10 N sodium hydroxide (NaOH) solution to adjust the pH to 8.0 at 25°C. Use a calibrated pH meter for accurate measurement.
-
Final Volume: Once the desired pH is reached, add nuclease-free water to bring the final volume to 1 L.
-
Sterilization: Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Storage: Store the 1 M this compound stock solution at 4°C.
Protocol for His-tagged Protein Purification using this compound Buffer
This protocol is designed for the purification of a recombinant His-tagged protein from a bacterial lysate using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.
Materials:
-
Lysis Buffer: 50 mM this compound, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP (tris(2-carboxyethyl)phosphine), 1 mg/mL Lysozyme, Protease inhibitor cocktail.
-
Wash Buffer: 50 mM this compound, pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP.
-
Elution Buffer: 50 mM this compound, pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP.
-
Ni-NTA Agarose Resin
-
Chromatography Column
-
Bacterial cell pellet expressing the His-tagged protein
Procedure:
-
Cell Lysis:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged protein.
-
-
Column Preparation and Equilibration:
-
Pack the chromatography column with the desired volume of Ni-NTA agarose resin.
-
Wash the resin with 5 column volumes (CV) of sterile, nuclease-free water.
-
Equilibrate the column with 10 CV of Lysis Buffer (without lysozyme and protease inhibitors).
-
-
Protein Binding:
-
Load the clarified cell lysate onto the equilibrated Ni-NTA column.
-
Allow the lysate to flow through the column at a slow, controlled rate to ensure efficient binding of the His-tagged protein to the resin.
-
Collect the flow-through for analysis by SDS-PAGE to assess binding efficiency.
-
-
Washing:
-
Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm (A280) of the wash fractions until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 1 mL.
-
Monitor the A280 of the elution fractions to identify the protein peak.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to confirm the purity of the target protein.
-
Pool the fractions containing the purified protein.
-
Perform a buffer exchange by dialysis or using a desalting column into a suitable storage buffer (e.g., 50 mM this compound, pH 8.0, 150 mM NaCl, 10% glycerol) for long-term storage at -80°C.
-
Visualizations
Caption: Workflow for His-tagged protein purification using this compound buffer.
Caption: Decision-making workflow for selecting this compound buffer in protein purification.
References
HEPPS Buffer: Application Notes and Protocols for Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to HEPPS Buffer
This compound (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer that belongs to the "Good's buffers" series.[1] These buffers were developed to provide stable pH conditions for biochemical and biological research.[1] With a pKa of 8.0 at 25°C, this compound is an excellent choice for maintaining a stable pH in the slightly alkaline range of 7.3 to 8.7.[1] This makes it particularly well-suited for a wide variety of enzyme kinetics assays, where precise pH control is critical for obtaining accurate and reproducible results.
The key advantages of using this compound buffer in enzyme kinetics assays include:
-
Optimal pH Range: Its buffering range is ideal for many physiological and enzymatic reactions that function optimally at a neutral to slightly alkaline pH.[1]
-
Minimal Metal Ion Binding: this compound shows a negligible affinity for binding metal ions. This is a significant advantage when studying metalloenzymes or reactions where metal ion concentration is a critical factor, as the buffer will not interfere with the reaction by chelating essential ions.[1]
-
Low UV Absorbance: this compound has minimal absorbance in the UV spectrum, which prevents interference with spectrophotometric measurements commonly used to monitor enzyme activity.[1]
-
High Solubility and Stability: It is highly soluble in water and chemically stable, ensuring consistency throughout the course of an experiment.[1]
Data Presentation: Properties and Comparative Enzyme Kinetics
The selection of a buffer can significantly impact the observed kinetic parameters of an enzyme. The following tables summarize the key properties of this compound buffer and present a comparison of enzyme kinetics in a similar "Good's buffer" (HEPES) versus other common biological buffers.
Table 1: Physicochemical Properties of this compound Buffer
| Property | Value | Reference |
| Chemical Name | 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | [1] |
| Synonyms | EPPS, N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid) | [1] |
| pKa (at 25°C) | 8.0 | [1] |
| Useful pH Range | 7.3 - 8.7 | [1] |
| Molecular Formula | C₉H₂₀N₂O₄S | |
| Molecular Weight | 252.33 g/mol |
Table 2: Comparison of Kinetic Parameters for the Metalloenzyme BLC23O in Various Buffers
| Buffer (at optimal pH) | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 | [2] |
| Tris-HCl (pH 7.4) | 0.30 ± 0.01 | 0.22 ± 0.01 | 0.73 ± 0.02 | [2] |
| Sodium Phosphate (pH 7.2) | 0.28 ± 0.01 | 0.17 ± 0.01 | 0.61 ± 0.02 | [2] |
Table 3: Comparison of Kinetic Parameters for the Non-Metalloenzyme Trypsin in Various Buffers (pH 8.0)
| Buffer | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| HEPES | 3.14 ± 0.14 | 1.23 ± 0.03 | 0.39 ± 0.02 | [2] |
| Tris-HCl | 3.07 ± 0.16 | 1.25 ± 0.04 | 0.41 ± 0.02 | [2] |
| Sodium Phosphate | 2.90 ± 0.02 | 1.20 ± 0.01 | 0.41 ± 0.01 | [2] |
Note: The data for HEPES is presented as a close proxy for this compound due to their shared characteristics as "Good's buffers," particularly their low metal-binding capacity.
Experimental Protocols
The following are detailed protocols for common enzyme kinetics assays, adapted for the use of this compound buffer.
Protocol 1: Continuous Spectrophotometric Assay for a Kinase
This protocol describes a general method for continuously monitoring the activity of a kinase by coupling the production of ADP to the oxidation of NADH in the presence of phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the kinase activity.
Materials:
-
This compound buffer (1 M stock, pH 8.0)
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
MgCl₂
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Cocktail (e.g., for a 1 mL final volume):
-
50 µL of 1 M this compound, pH 8.0 (final concentration: 50 mM)
-
100 µL of 100 mM MgCl₂ (final concentration: 10 mM)
-
50 µL of 20 mM ATP (final concentration: 1 mM)
-
50 µL of 20 mM PEP (final concentration: 1 mM)
-
20 µL of 10 mM NADH (final concentration: 0.2 mM)
-
10 µL of PK/LDH enzyme mix (e.g., 100 units/mL each)
-
X µL of peptide substrate (to achieve desired final concentration)
-
Deionized water to bring the volume to 950 µL.
-
-
Equilibration: Incubate the assay cocktail in a cuvette at the desired temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium and a stable baseline.
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.
-
Initiate the Reaction: Add 50 µL of a pre-diluted enzyme solution to the cuvette. Mix thoroughly by gently pipetting up and down or by inverting the cuvette with a cap.
-
Data Acquisition: Immediately start recording the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes. The rate of decrease in absorbance should be linear during the initial phase of the reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Protocol 2: Stopped-Flow Kinetics for a Fast Enzymatic Reaction (e.g., ATPase)
This protocol is designed for measuring the pre-steady-state kinetics of a rapid enzymatic reaction, such as the hydrolysis of ATP by an ATPase, using a stopped-flow instrument. This example assumes a fluorescently labeled substrate or product.
Materials:
-
This compound buffer (1 M stock, pH 8.0)
-
ATPase enzyme
-
Fluorescently labeled ATP analog (e.g., mant-ATP)
-
MgCl₂
-
Stopped-flow spectrophotometer with fluorescence detection
Procedure:
-
Prepare Solutions:
-
Syringe 1 (Enzyme Solution): Dilute the ATPase to the desired concentration in 50 mM this compound, pH 8.0, containing 5 mM MgCl₂.
-
Syringe 2 (Substrate Solution): Prepare the fluorescent ATP analog at twice the desired final concentration in 50 mM this compound, pH 8.0, containing 5 mM MgCl₂.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the desired temperature.
-
Set the excitation and emission wavelengths appropriate for the fluorescent probe.
-
Flush the system thoroughly with the this compound buffer to remove any contaminants.
-
-
Loading Syringes: Load the enzyme solution into Syringe 1 and the substrate solution into Syringe 2.
-
Pre-incubation: Allow the solutions in the syringes to equilibrate to the set temperature for at least 10-15 minutes.
-
Data Collection:
-
Perform several "push" cycles to ensure the flow lines are filled with the respective solutions and to obtain a stable baseline fluorescence of the substrate.
-
Initiate a rapid mixing "shot" where equal volumes of the enzyme and substrate solutions are mixed.
-
The instrument will automatically stop the flow and record the change in fluorescence intensity over time (typically in milliseconds to seconds).
-
Collect multiple traces (5-10) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the averaged kinetic trace to an appropriate kinetic model (e.g., single or double exponential decay or rise) to determine the rate constants (k) for the observed phase(s) of the reaction.
-
Visualizations
Signaling Pathway: Protein Kinase A (PKA) Activation
The following diagram illustrates the activation of Protein Kinase A (PKA), a key enzyme in many signal transduction pathways. The activity of PKA and other kinases in this pathway can be assayed using the spectrophotometric method described above, with this compound buffer providing a stable pH environment for accurate kinetic measurements.
Caption: The Protein Kinase A (PKA) signaling pathway.
Experimental Workflow: Enzyme Inhibitor Screening
This diagram outlines a typical workflow for screening a compound library to identify potential enzyme inhibitors. Each step involving an enzymatic reaction would benefit from the stable pH environment provided by this compound buffer.
References
Application Note: Preparation and pH Adjustment of HEPPS Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid, commonly known as HEPPS or EPPS, is a zwitterionic biological buffer, one of the series of "Good's buffers".[1] With a pKa of 8.00 at 25°C, this compound is highly effective at maintaining a stable pH environment in the range of 7.3 to 8.7.[1] Its utility is prominent in various biological and biochemical applications, including cell culture, enzyme assays, and protein studies. This compound is particularly noted for its potential in Alzheimer's disease research, where it has been shown to break up amyloid-beta plaques in mouse models.[1]
Proper preparation and accurate pH adjustment of this compound buffer are critical for experimental reproducibility and success. This document provides a detailed, step-by-step protocol for the preparation of a this compound buffer solution and the precise adjustment of its pH.
Quantitative Data: Properties of this compound Buffer
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Full Chemical Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | [1] |
| Molecular Formula | C₉H₂₀N₂O₄S | [1] |
| Molar Mass | 252.33 g/mol | [1] |
| pKa (at 25°C) | 8.00 | [1] |
| Effective Buffering pH Range | 7.3 - 8.7 | pKa ± 0.7 |
Experimental Protocol: Preparation of 1 M this compound Buffer Stock Solution (pH 8.0)
This protocol details the methodology for preparing 1 liter of a 1 M this compound buffer stock solution with a target pH of 8.0.
Materials and Equipment:
-
This compound powder (Molar Mass: 252.33 g/mol )
-
High-purity, deionized (DI) or distilled water (dH₂O)
-
Sodium Hydroxide (NaOH) solution, 5 M or 10 M
-
Hydrochloric Acid (HCl) solution, 1 M (for back-titration if needed)
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
1 L beaker
-
Graduated cylinders
-
Pipettes
-
Sterile filtration unit (e.g., 0.22 µm filter)
-
Sterile storage bottles
Step-by-Step Methodology:
-
Calculate Required Mass of this compound:
-
To prepare 1 liter of a 1 M solution, the molar mass in grams is required.
-
Mass = Molarity × Volume × Molar Mass
-
Mass = 1 mol/L × 1 L × 252.33 g/mol = 252.33 g
-
-
Dissolve this compound Powder:
-
Pour approximately 800 mL of high-purity water into the 1 L beaker.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
While stirring, slowly add the 252.33 g of this compound powder to the water.
-
Continue stirring until all the powder is completely dissolved. The solution may be acidic at this point.
-
-
Calibrate the pH Meter:
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers (e.g., pH 7.0 and pH 10.0).
-
-
Adjust the pH:
-
Immerse the calibrated pH electrode into the this compound solution, ensuring the bulb is fully submerged.
-
Begin slowly adding the NaOH solution (e.g., 5 M or 10 M) drop-by-drop using a pipette.
-
Monitor the pH reading continuously. The pH will change slowly as it approaches the pKa of this compound (8.00).
-
Proceed with caution and add the base very slowly once the pH is within 0.5 units of the target pH of 8.0.
-
If the pH overshoots the target, use a 1 M HCl solution to titrate it back to 8.0.
-
-
Adjust to Final Volume:
-
Once the target pH of 8.0 is stable, remove the pH electrode and the stir bar.
-
Carefully transfer the solution into the 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsewater to the volumetric flask to ensure all the buffer is transferred.
-
Add high-purity water to bring the final volume up to the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Sterilization and Storage:
-
For applications requiring sterility, filter the buffer solution through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Store the prepared buffer at 4°C. To prevent potential degradation from light exposure, which can produce cytotoxic hydrogen peroxide, it is recommended to store the solution in a dark or amber bottle.[2]
-
Visual Workflow for this compound Buffer pH Adjustment
The logical steps involved in preparing and adjusting the pH of a this compound buffer solution are illustrated in the following diagram.
Caption: Workflow for preparing and adjusting the pH of this compound buffer.
References
Application Notes and Protocols for HEPPS Buffer in Bioprocessing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing HEPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)) buffer in various bioprocessing protocols. This compound is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its ability to maintain a stable pH in the physiological range.
Introduction to this compound Buffer
This compound is a sulfonate-based buffer with a pKa of 8.00 at 25°C, providing a reliable buffering range between pH 7.3 and 8.7.[1][2] Its chemical structure and zwitterionic nature at physiological pH make it a versatile tool in bioprocessing, where maintaining a stable pH environment is critical for the structure, function, and stability of biological molecules.
Key Advantages of this compound Buffer:
-
Physiological pH Range: Ideal for maintaining pH in studies of enzymes, proteins, and cells that function optimally in slightly alkaline conditions.[1]
-
Low Metal Ion Binding: Exhibits minimal interference with metal-dependent enzymatic reactions.[1]
-
High Solubility: Readily dissolves in aqueous solutions, facilitating easy preparation of buffer stocks.[1]
-
Chemical Stability: Resistant to degradation under typical experimental conditions.[1]
-
Minimal UV Absorbance: Does not interfere with spectrophotometric measurements, which is crucial for many biochemical assays.[1]
Quantitative Data: Comparison of Common Biological Buffers
The selection of a suitable buffer is a critical step in experimental design. The following table provides a comparison of the key properties of this compound with other commonly used biological buffers.
| Buffer | pKa (at 20°C) | ΔpKa/°C | Buffering Range | Notes |
| This compound | ~8.1 | -0.014 | 7.3 - 8.7 | Low metal binding, suitable for many enzymatic assays. |
| HEPES | 7.55 | -0.014 | 6.8 - 8.2 | Widely used in cell culture, less temperature sensitive than Tris.[3] |
| Tris | 8.30 | -0.031 | 7.1 - 9.1 | High temperature dependence, can interact with some electrodes.[3][4] |
| Phosphate | 7.20 (pKa2) | -0.0028 | 6.2 - 8.2 | Can inhibit some enzymatic reactions and precipitate with divalent cations. |
Applications and Experimental Protocols
Cell Culture Media Preparation
This compound is an excellent buffering agent for cell culture media, particularly for applications that are sensitive to pH fluctuations or when cultures are handled for extended periods outside of a CO₂ incubator.
Protocol for Preparing a 1 M this compound Stock Solution (pH 8.0):
-
Dissolve this compound: Weigh 252.3 g of this compound free acid and dissolve it in approximately 800 mL of high-purity, deionized water.
-
Adjust pH: Slowly add 10 M sodium hydroxide (NaOH) solution to adjust the pH to 8.0. Use a calibrated pH meter to monitor the pH.
-
Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution at room temperature, protected from light.
To use in cell culture media, the 1 M this compound stock solution is typically diluted to a final concentration of 10-25 mM.
Protein Purification using Affinity Chromatography
Maintaining a stable pH is crucial during protein purification to ensure the stability and activity of the target protein. This compound can be used in the buffers for various chromatography steps. The following is a general protocol for affinity purification of a His-tagged protein using a this compound-based buffer system.
Experimental Workflow for His-Tag Protein Purification:
References
HEPPS: A Superior Zwitterionic Buffer for Stable pH Control in Molecular Biology
[City, State] – [Date] – For researchers, scientists, and drug development professionals seeking robust and reliable pH control in sensitive molecular biology applications, 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid (HEPPS) offers a superior buffering solution. As a zwitterionic "Good's" buffer, this compound provides exceptional pH stability across a physiologically relevant range, minimizing experimental variability and enhancing the reproducibility of results. This application note details the properties of this compound, presents comparative data on its stability, and provides detailed protocols for its use in various molecular biology techniques.
Key Characteristics of this compound Buffer
This compound is a sulfonic acid-based zwitterionic buffer with a pKa of approximately 8.0 at 25°C. Its effective buffering range is pH 7.3 to 8.7, making it an ideal choice for a wide array of biological experiments that require a stable alkaline environment.
Advantages of this compound Buffer:
-
High Buffering Capacity: this compound exhibits strong buffering capacity within its effective pH range, resisting significant pH shifts even with the addition of small amounts of acid or base.
-
Minimal Metal Ion Binding: Like other Good's buffers, this compound shows negligible chelation of divalent cations such as Mg²⁺ and Ca²⁺. This is critical for experiments involving metalloenzymes or processes where metal ion concentration is a crucial factor.
-
Low Temperature Dependence: The pKa of this compound is less sensitive to temperature fluctuations compared to amine-based buffers like Tris, ensuring more consistent pH control in experiments conducted at varying temperatures.
-
Biochemical Inertness: this compound is biochemically inert in many systems, meaning it is less likely to interfere with enzymatic reactions or other biological processes.
Comparative pH Stability
Maintaining a stable pH is paramount for the integrity and reproducibility of molecular biology experiments. The stability of this compound buffer was compared to other commonly used buffers, Tris-HCl and Sodium Phosphate, under varying temperatures.
| Buffer | pKa at 25°C | Effective pH Range | ΔpKa/°C |
| This compound | ~8.0 | 7.3 - 8.7 | -0.014 |
| Tris | ~8.1 | 7.1 - 9.1 | -0.031 |
| Phosphate | 7.2 (pKa₂) | 6.2 - 8.2 | -0.0028 |
As the data indicates, this compound demonstrates a significantly lower change in pKa with temperature compared to Tris, a commonly used buffer in molecular biology. This property makes this compound a more reliable choice for applications that involve temperature cycling, such as polymerase chain reaction (PCR).
Applications and Protocols
This compound is a versatile buffer suitable for a wide range of molecular biology applications. Below are detailed protocols for its use in key experimental workflows.
Protocol 1: Preparation of 1 M this compound Stock Solution
Materials:
-
This compound (free acid) powder (MW: 252.33 g/mol )
-
High-purity, nuclease-free water
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Calibrated pH meter
-
Sterile glassware and magnetic stirrer
Procedure:
-
Weigh 252.33 g of this compound free acid.
-
Add the this compound powder to 800 mL of high-purity water in a sterile beaker with a magnetic stir bar.
-
Stir the solution until the this compound is completely dissolved.
-
Slowly add 10 N NaOH or KOH to the solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to the desired value (e.g., 8.0).
-
Once the desired pH is reached, transfer the solution to a sterile graduated cylinder and add high-purity water to a final volume of 1 L.
-
Sterilize the 1 M this compound stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in sterile, airtight containers at 4°C.
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing a 1 M this compound stock solution.
Protocol 2: this compound in Nucleic Acid Electrophoresis
This compound can be used as a component of the running buffer for agarose gel electrophoresis of DNA and RNA, providing stable pH during the run.
Materials:
-
1 M this compound stock solution (pH 8.0)
-
EDTA (0.5 M, pH 8.0)
-
Acetic Acid (glacial) or Boric Acid
-
High-purity water
-
Agarose
-
DNA/RNA samples
-
Loading dye
Preparation of 10X this compound-based Running Buffer (e.g., HAE or HBE):
-
10X HAE (this compound-Acetate-EDTA) Buffer:
-
48.4 g this compound (free acid)
-
11.42 mL Glacial Acetic Acid
-
20 mL 0.5 M EDTA (pH 8.0)
-
Add high-purity water to a final volume of 1 L.
-
-
10X HBE (this compound-Borate-EDTA) Buffer:
-
48.4 g this compound (free acid)
-
55 g Boric Acid
-
20 mL 0.5 M EDTA (pH 8.0)
-
Add high-purity water to a final volume of 1 L.
-
Procedure:
-
Prepare a 1X working solution of the desired this compound-based running buffer by diluting the 10X stock solution with high-purity water.
-
Use the 1X running buffer to prepare the agarose gel to the desired percentage.
-
Place the solidified gel in the electrophoresis chamber and fill the chamber with 1X running buffer until the gel is submerged.
-
Mix DNA/RNA samples with loading dye and load them into the wells of the gel.
-
Run the gel at an appropriate voltage until the desired separation is achieved.
Protocol 3: this compound in SDS-PAGE and Western Blotting
This compound can be incorporated into buffers for protein electrophoresis (SDS-PAGE) and subsequent Western blotting to maintain a stable pH, which is crucial for proper protein migration and transfer.
Materials:
-
1 M this compound stock solution (pH 8.0)
-
Glycine
-
Sodium Dodecyl Sulfate (SDS)
-
Methanol
-
High-purity water
Preparation of Buffers:
-
10X SDS-PAGE Running Buffer with this compound:
-
30.3 g Tris base (or 60.5 g this compound for a Tris-free system)
-
144 g Glycine
-
10 g SDS
-
Add high-purity water to a final volume of 1 L. Adjust pH if necessary.
-
-
1X Western Blot Transfer Buffer with this compound:
-
100 mL 10X Running Buffer (with this compound)
-
200 mL Methanol
-
700 mL High-purity water
-
Procedure:
-
Prepare the polyacrylamide gel and samples as per standard protocols.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer with this compound.
-
Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Equilibrate the gel and the transfer membrane (e.g., PVDF or nitrocellulose) in 1X Western Blot Transfer Buffer with this compound.
-
Assemble the transfer stack and perform the protein transfer according to the manufacturer's instructions for your transfer system.
-
Proceed with blocking, antibody incubation, and detection steps as per your standard Western blot protocol.
Caption: A simplified kinase signaling pathway.
Conclusion
This compound is a high-performance zwitterionic buffer that offers significant advantages for a wide range of molecular biology and drug development applications. Its stable pH in the alkaline range, low temperature sensitivity, and minimal interaction with metal ions contribute to more reliable and reproducible experimental outcomes. By incorporating this compound into their protocols, researchers can enhance the quality and consistency of their results.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HEPES Buffer Precipitation
Welcome to the technical support center for resolving issues related to HEPES buffer precipitation in your experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common problems encountered with HEPES buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is HEPES buffer and why is it used?
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in biological and biochemical research.[1] It is favored for its ability to maintain a stable pH in the physiological range of 6.8 to 8.2, which is crucial for the function and viability of cells and proteins.[][3] Its buffering capacity is not dependent on CO2 levels, making it ideal for experiments conducted outside of a CO2 incubator.[][4]
Q2: What are the common signs of HEPES buffer precipitation?
HEPES buffer precipitation can manifest as a cloudy or milky appearance in the solution, the formation of visible particulate matter, or a crystalline sediment at the bottom of the container. This can interfere with experimental assays and indicates that the buffer is no longer suitable for use without intervention.
Q3: Can I still use a HEPES buffer solution that has a precipitate?
It is not recommended to use a precipitated HEPES buffer solution directly in your experiments. The presence of precipitates indicates a change in the buffer's composition and concentration, which can negatively impact your results. The precipitates themselves can also interfere with optical measurements and cellular processes. It is best to first attempt to redissolve the precipitate or prepare a fresh solution.
Q4: How does temperature affect HEPES buffer stability?
The pKa of HEPES, a measure of its acidity, is temperature-dependent. As the temperature of a HEPES buffer solution decreases, its pH will increase, and conversely, as the temperature increases, the pH will decrease.[5] Significant temperature fluctuations, especially cooling, can decrease the solubility of HEPES and other buffer components, leading to precipitation. For instance, a concentrated buffer prepared at room temperature may precipitate when stored at 4°C.
Q5: Can the pH of the HEPES buffer cause precipitation?
Yes, the pH of the buffer is a critical factor. The solubility of HEPES free acid is lower at acidic pH. When preparing a HEPES buffer, it is crucial to dissolve the HEPES powder in deionized water first and then adjust the pH with a base (like NaOH or KOH) to the desired alkaline range before adding other salts. Adding salts before pH adjustment can lead to the precipitation of HEPES.
Troubleshooting Guide: Resolving HEPES Buffer Precipitation
Use this guide to identify the cause of precipitation in your HEPES buffer and find the appropriate solution.
Problem 1: White Precipitate Forms After Refrigeration
| Potential Cause | Explanation | Solution |
| Low Temperature | The solubility of HEPES and some salts decreases at lower temperatures. Storing a concentrated buffer solution at 4°C can cause components to fall out of solution. | Gently warm the buffer to 37°C and agitate to redissolve the precipitate.[6] If it does not redissolve, you may need to prepare a fresh solution at a lower concentration for cold storage. |
| High Buffer Concentration | A highly concentrated stock solution is more prone to precipitation when the temperature drops. | Prepare a less concentrated stock solution if it needs to be stored at low temperatures. Alternatively, store the concentrated stock at room temperature if it is stable for your experimental timeframe. |
Problem 2: Precipitate Forms Upon Addition of Other Reagents (e.g., in cell culture media)
| Potential Cause | Explanation | Solution |
| Divalent Cation Interaction | HEPES can interact with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), especially in the presence of phosphate ions, to form insoluble calcium or magnesium phosphate salts.[][7] This is a common issue when preparing complete cell culture media. | Add HEPES to the basal medium and mix thoroughly before adding supplements containing high concentrations of calcium or phosphate. Ensure each component is fully dissolved before adding the next. |
| Incorrect Order of Reagent Addition | Adding concentrated salt solutions directly to a concentrated HEPES solution can cause localized high concentrations that exceed the solubility limit, leading to precipitation. | Always add reagents to the final volume of deionized water sequentially, ensuring each is fully dissolved before adding the next. When preparing a concentrated buffer stock, dissolve the HEPES powder in water and adjust the pH before adding other salts. |
| High pH of the Final Solution | In solutions with high pH, the likelihood of forming insoluble metal hydroxides or phosphates increases. | Carefully monitor and adjust the final pH of your complete solution. Ensure it is within the desired experimental range. |
Problem 3: Cloudy or Hazy Appearance in the Buffer Solution
| Potential Cause | Explanation | Solution |
| Poor Quality Reagents | Impurities in the HEPES powder or other reagents can lead to insolubility and precipitation. | Use high-purity, cell-culture or molecular-biology grade reagents. |
| Improper Dissolution | HEPES may not have been fully dissolved during preparation, leading to a persistent cloudy appearance. | Ensure thorough mixing and allow sufficient time for the HEPES powder to completely dissolve in the initial volume of water before adding other components. Gentle warming can aid dissolution. |
| Microbial Contamination | Bacterial or fungal growth can cause turbidity in the buffer solution. | Prepare the buffer using sterile technique and sterile-filtered water. Store the buffer in sterile containers. If contamination is suspected, discard the solution. |
Data Presentation: HEPES Buffer Properties
This table summarizes key quantitative data for HEPES buffer.
| Property | Value | Notes |
| pKa at 25°C | 7.45 - 7.65 | The pH at which the acidic and basic forms of the buffer are in equal concentration.[8] |
| Optimal Buffering pH Range | 6.8 - 8.2 | The effective range for maintaining a stable pH.[][3] |
| Solubility in Water at 20°C | 40 g in 100 mL | [9] |
| ΔpKa/°C | -0.014 | Describes the change in pKa per degree Celsius change in temperature.[10] |
| Typical Concentration in Cell Culture | 10 - 25 mM | Higher concentrations can be cytotoxic to some cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.4)
This protocol outlines the steps for preparing a standard 1 M HEPES stock solution, minimizing the risk of precipitation.
Materials:
-
HEPES (free acid) powder (Molecular Weight: 238.3 g/mol )
-
High-purity, deionized water
-
10 N NaOH or KOH solution
-
Sterile graduated cylinders and beakers
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
Weigh out 238.3 g of HEPES free acid powder.
-
Add the HEPES powder to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate with a sterile magnetic stir bar and stir until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Once dissolved, place the beaker in a water bath to maintain a constant temperature (e.g., 25°C) and place the calibrated pH electrode into the solution.
-
Slowly add 10 N NaOH or KOH dropwise while continuously stirring and monitoring the pH. Be patient, as a significant amount of base will be required.
-
Continue adding the base until the pH of the solution reaches 7.4.
-
Transfer the solution to a sterile 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilize the 1 M HEPES solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the solution at room temperature or 4°C, depending on your experimental needs and the stability of the solution at lower temperatures.
Protocol 2: Troubleshooting Precipitated HEPES Buffer
This protocol provides a step-by-step guide to attempt to salvage a precipitated HEPES buffer solution.
Materials:
-
Precipitated HEPES buffer solution
-
Water bath or incubator
-
Sterile magnetic stir bar and stir plate (optional)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottle
Procedure:
-
Visual Inspection: Observe the nature of the precipitate. A crystalline precipitate that settles at the bottom is more likely to be redissolved than a flocculent or cloudy precipitate that may indicate contamination.
-
Gentle Warming: Place the bottle of precipitated buffer in a 37°C water bath or incubator.[6]
-
Agitation: Gently swirl the bottle periodically to aid in the dissolution of the precipitate. For larger volumes, you can transfer the solution to a sterile beaker with a sterile magnetic stir bar and stir on a stir plate while warming.
-
Monitor Dissolution: Continue warming and agitating the solution until the precipitate is completely redissolved. This may take from a few minutes to an hour.
-
Cooling and Observation: Allow the solution to cool back to room temperature and observe if the precipitate reforms. If it does, the buffer may be too concentrated for storage at that temperature.
-
Sterile Filtration (Optional but Recommended): If the precipitate has fully redissolved, it is good practice to re-filter the solution through a 0.22 µm sterile filter to remove any remaining micro-precipitates or potential contaminants.
-
Re-storage: Store the buffer at a temperature that prevents re-precipitation. If cold storage is required, consider preparing a more dilute solution in the future.
-
If Unsuccessful: If the precipitate does not dissolve with warming and agitation, it is best to discard the solution and prepare a fresh batch, paying close attention to the preparation protocol.
Visualizations
Diagram 1: Logical Troubleshooting Workflow for HEPES Precipitation
Caption: A flowchart for troubleshooting HEPES buffer precipitation.
Diagram 2: Factors Leading to HEPES Buffer Precipitation
Caption: Key factors that can cause HEPES buffer to precipitate.
References
- 1. Production and Titering of Recombinant Adeno-associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEPESバッファー [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. HEPES handling and storage tips that you must know - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 10. biologydiscussion.com [biologydiscussion.com]
Optimizing HEPES Buffer Concentration for Enhanced Cell Viability: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer concentration to maintain optimal cell viability in culture. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and diagrams of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for HEPES buffer in cell culture?
The generally recommended concentration for HEPES in mammalian cell culture is between 10 mM and 25 mM.[1][2][3] The optimal concentration can vary depending on the specific cell line and experimental conditions. For many applications, a concentration of 10-20 mM is sufficient to provide adequate buffering capacity without inducing osmotic stress or toxicity.[2]
Q2: When is it particularly beneficial to use HEPES buffer in my cell culture medium?
HEPES is especially useful for experiments that require extended manipulation of cells outside of a CO₂ incubator. Unlike the commonly used sodium bicarbonate buffer system, which requires a controlled CO₂ environment to maintain pH, HEPES provides stable pH buffering independent of CO₂ levels.
Q3: Can high concentrations of HEPES be toxic to cells?
Yes, high concentrations of HEPES can be cytotoxic. While moderate levels are well-tolerated, concentrations above 40-50 mM have been reported to negatively impact cell viability, potentially leading to reduced proliferation, altered morphology, and even apoptosis.[2][4]
Q4: What are the primary mechanisms of HEPES-induced cytotoxicity?
There are two main mechanisms of HEPES-induced cytotoxicity:
-
Osmotic Stress: High concentrations of HEPES can significantly increase the osmolarity of the culture medium, leading to osmotic stress on the cells. This can cause cell shrinkage and trigger stress-activated signaling pathways that may lead to apoptosis.
-
Oxidative Stress: When exposed to light, particularly in the presence of riboflavin (a common component of cell culture media), HEPES can generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[5] The accumulation of H₂O₂ can induce oxidative stress, damaging cellular components and leading to cell death.[5]
Q5: Should I replace the sodium bicarbonate buffer in my medium entirely with HEPES?
No, it is generally not recommended to completely replace sodium bicarbonate with HEPES. Sodium bicarbonate is not only a buffer but also a nutrient source for many cells. It is often recommended to use HEPES in conjunction with a lower concentration of sodium bicarbonate to provide robust pH control while maintaining essential nutrients.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell viability after adding HEPES. | HEPES concentration is too high. | Reduce the HEPES concentration to the recommended range of 10-25 mM. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Phototoxicity. | Protect the HEPES-containing medium from light. Store media in the dark and minimize light exposure during experiments. | |
| Increased medium osmolarity. | Measure the osmolarity of your final medium. If it is too high, reduce the HEPES concentration or adjust the concentration of other components like NaCl to compensate. | |
| pH of the culture medium is unstable despite using HEPES. | Inadequate HEPES concentration. | Ensure the final HEPES concentration is within the effective buffering range (typically pH 6.8-8.2). A concentration below 10 mM may not be sufficient. |
| Improper pH adjustment of the HEPES stock solution. | When preparing a HEPES stock solution, ensure the pH is adjusted correctly to the desired physiological range (typically 7.2-7.4) before adding it to the medium. | |
| Inconsistent experimental results. | Batch-to-batch variation in HEPES-containing media. | Prepare a large batch of medium with a consistent HEPES concentration for a series of experiments. Always check the pH and osmolarity of new batches of media. |
Data Presentation
While a comprehensive, publicly available dataset comparing the effects of a wide range of HEPES concentrations on the viability of multiple cell lines (HeLa, HepG2, Jurkat) is limited, the following table summarizes the generally accepted effective and potentially toxic concentration ranges based on available literature. Researchers should use this as a guideline and perform cell-line-specific optimization.
| HEPES Concentration | Expected Effect on Cell Viability | Cell Line Examples (General) |
| 0 mM (Control) | Dependent on bicarbonate buffering and CO₂ environment. | All |
| 10 - 25 mM | Optimal buffering with high cell viability. | HeLa, HepG2, Jurkat, and most mammalian cell lines. |
| > 25 - 40 mM | Potential for mild cytotoxicity in sensitive cell lines. | Cell line dependent. |
| > 40 - 50 mM | Increased likelihood of cytotoxicity due to osmotic and/or oxidative stress. | Cell line dependent. |
| > 100 mM | Significant cytotoxicity expected. | Most cell lines. |
Experimental Protocols
Protocol 1: Determining Optimal HEPES Concentration using MTT Assay
This protocol outlines a method to assess cell viability across a range of HEPES concentrations using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest (e.g., HeLa, HepG2, Jurkat)
-
Complete cell culture medium
-
HEPES stock solution (e.g., 1 M, sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
HEPES Treatment: Prepare a serial dilution of HEPES in your complete culture medium to achieve final concentrations ranging from 0 mM (control) to 100 mM (or higher if desired).
-
Remove the overnight culture medium from the cells and replace it with the media containing the different HEPES concentrations. Include a "no-cell" blank for each condition.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other values. Calculate the percentage of cell viability for each HEPES concentration relative to the untreated control (0 mM HEPES).
Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay
This protocol provides a direct method to count viable and non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension treated with different HEPES concentrations
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Culture your cells with varying concentrations of HEPES as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells. For adherent cells, this will involve trypsinization. Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.
-
Staining: In a microcentrifuge tube, mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of live cells.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Experimental Workflows
High HEPES Concentration-Induced Cytotoxicity
High concentrations of HEPES can induce cytotoxicity through two primary pathways: osmotic stress and oxidative stress. The following diagrams illustrate these pathways and a general workflow for optimizing HEPES concentration.
Caption: HEPES-induced cytotoxicity pathways.
Caption: Workflow for HEPES concentration optimization.
References
- 1. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Protein Transfection with HEPES Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein transfection efficiency using HEPES buffer.
Frequently Asked Questions (FAQs)
Q1: What is HEPES and why is it used for protein transfection?
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent commonly used in cell culture. Recent studies have demonstrated its effectiveness in enhancing the delivery of active proteins into mammalian cells.[1][2] The primary advantage of using HEPES is its ability to facilitate efficient protein transfection with low cytotoxicity.[3]
Q2: How does HEPES improve protein transfection efficiency?
The proposed mechanism is that HEPES, due to its zwitterionic properties, neutralizes the surface charges of proteins. This charge neutralization is thought to cause the proteins to form larger complexes, which are then more readily internalized by cells through various endocytotic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][3]
Q3: Is the HEPES method cytotoxic to cells?
No, the HEPES method is characterized by its low cytotoxicity. Studies have shown that even at concentrations up to 50 mM, HEPES does not have a significant adverse effect on cell viability.[3] However, it is crucial to protect HEPES-containing solutions from light, as exposure can lead to the production of cytotoxic hydrogen peroxide.[4]
Q4: What is the optimal concentration of HEPES for protein transfection?
An initial concentration of 20 mM HEPES is recommended as an excellent starting point for optimization.[2][3] While concentrations of 5 mM showed some effect, 20 mM was found to be optimal. Further increases in HEPES concentration to 30, 40, or 50 mM did not lead to a significant improvement in transfection efficiency.[3]
Q5: Which culture medium is best suited for HEPES-mediated transfection?
Opti-MEM is considered the ideal culture medium for this method.[2][3] The presence or absence of fetal bovine serum (FBS) in other tested media did not appear to improve transfection efficiency.[3]
Q6: Can this method be used for different types of proteins and cell lines?
Yes, the HEPES method has been successfully used to deliver proteins of various molecular weights, including antibodies, recombinant proteins, and peptides, into a variety of cell types, particularly cancer cell lines like HeLa, MCF7, BxPC3, and HepG2.[1][3]
Troubleshooting Guide
Problem 1: Low Protein Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal HEPES Concentration | Ensure you are using a 20 mM HEPES solution. This concentration has been shown to be optimal.[2][3] Prepare the HEPES solution fresh and ensure the pH is correctly adjusted (typically to a physiological pH of ~7.4). |
| Incorrect Protein-to-HEPES Ratio | A recommended starting ratio is 1 µg of protein to 50 µL of 20 mM HEPES solution.[3] This ratio may need to be optimized for your specific protein and cell type. |
| Inappropriate Culture Medium | Switch to Opti-MEM, as it has been shown to be the most effective medium for HEPES-based protein transfection.[2][3] |
| Low Cell Confluency | Ensure cells are 70-90% confluent at the time of transfection. Actively dividing cells generally exhibit better uptake.[5] |
| Poor Cell Health | Use cells that are in the logarithmic growth phase, have a viability of at least 90%, and are at a low passage number.[5][6] |
| Insufficient Incubation Time | Incubate the cells with the protein-HEPES mixture for at least 24 hours.[3] |
Problem 2: High Cell Death or Cytotoxicity
| Possible Cause | Recommended Solution |
| HEPES Solution Contamination or Degradation | Prepare HEPES buffer with sterile, high-quality water. Always store HEPES-containing solutions protected from light to prevent the formation of toxic byproducts like hydrogen peroxide.[4] Consider sterile filtering the final solution through a 0.2-micrometer filter. |
| Incorrect Buffer pH | The pH of your buffer can drift, especially with temperature changes.[7][8] Verify the pH of the HEPES solution at the temperature of use (e.g., 37°C) and adjust if necessary. |
| Cells are Overly Confluent | High cell density can lead to increased cell death following transfection. Ensure confluency is within the optimal 70-90% range.[5] |
| Pre-existing Poor Cell Health | Transfection is stressful for cells. Ensure your cells are healthy and have a viability of over 90% before starting the experiment.[5] |
Quantitative Data Summary
The following tables summarize the impact of HEPES concentration on protein transfection efficiency across various cell lines.
Table 1: Effect of HEPES Concentration on Protein Uptake
| HEPES Concentration (mM) | Relative Protein Transfection Efficiency (Arbitrary Units) |
| 5 | ~50% |
| 20 | ~100% (Optimal) |
| 30 | ~100% |
| 50 | ~95% |
| Data is generalized from graphical representations in the cited literature.[3] |
Table 2: Optimized HEPES Concentration for Various Cell Lines
| Cell Line | Optimal HEPES Concentration (mM) |
| HeLa | 30 |
| MCF7 | 20 |
| RL952 | 20 |
| CL1-0 | 20 |
| BxPC3 | 30 |
| HepG2 | 20 |
| Data derived from a study optimizing protein transfection with HEPES.[3] |
Experimental Protocol & Workflow
This section provides a detailed methodology for protein transfection using the HEPES method.
Materials:
-
Protein of interest (e.g., antibody, recombinant protein)
-
HEPES buffer solution (20 mM, sterile, pH 7.4)
-
Cultured mammalian cells (70-90% confluent)
-
Opti-MEM culture medium
-
Standard cell culture plates and equipment
Protocol:
-
Cell Preparation: Plate cells 24 hours prior to transfection to achieve 70-90% confluency on the day of the experiment.
-
Prepare Protein-HEPES Mixture:
-
For each well/dish, calculate the required amount of protein and HEPES solution. A good starting point is 1 µg of protein for every 50 µL of 20 mM HEPES solution.[3]
-
In a sterile microcentrifuge tube, mix the protein with the pure 20 mM HEPES solution.
-
-
Incubation: Incubate the protein-HEPES mixture at room temperature for 15 minutes.[3]
-
Transfection:
-
Gently add the protein-HEPES mixture dropwise to the cells in the culture plate containing Opti-MEM.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator and incubate for 24 hours.[3]
-
Analysis: After 24 hours, analyze the protein uptake. This can be done using methods such as fluorescent microscopy (for fluorescently-labeled proteins) or flow cytometry to quantify the percentage of transfected cells and the intensity of the signal.[3]
Visualized Mechanism of Action
The following diagram illustrates the proposed mechanism by which HEPES enhances protein delivery into cells.
References
- 1. Utilization of HEPES for Enhancing Protein Transfection into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Protein Transfection Efficiency in Mammalian Cells Using HEPES - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]
- 3. Utilization of HEPES for Enhancing Protein Transfection into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEPES handling and storage tips that you must know - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Refining Biochemical Assay Conditions with HEPPS
Welcome to the technical support center for refining biochemical assay conditions using HEPPS (4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I consider it for my biochemical assay?
A1: this compound, also known as EPPS, is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its ability to maintain a stable pH in the physiological range.[1][2] Its pKa at 25°C is approximately 8.0, making it effective for buffering solutions between pH 7.3 and 8.7.[1][2] Key advantages of using this compound in biochemical assays include:
-
Low Metal Ion Binding: Unlike some other common buffers, this compound exhibits minimal binding with many divalent metal ions, which is critical for assays involving metal-dependent enzymes where such interactions could interfere with results.[1]
-
High Solubility and Stability: this compound is highly soluble in water and chemically stable, ensuring it doesn't degrade under typical experimental conditions.[1]
-
Minimal UV Absorbance: Its low absorbance in the UV spectrum prevents interference with spectrophotometric measurements, a common technique in biochemical assays.[1]
Q2: What is the optimal working concentration for this compound in an assay?
A2: The optimal concentration of this compound can vary depending on the specific assay, but a typical starting range is 10-50 mM. It is crucial to empirically determine the ideal concentration for your system, as higher concentrations can sometimes impact enzyme activity.
Q3: How does temperature affect the pH of a this compound buffer solution?
A3: While all buffer solutions are affected by temperature to some extent, Good's buffers like this compound are known for their relatively low change in pKa with temperature fluctuations. This property contributes to more stable and reproducible experimental conditions, especially when assays are performed at different temperatures.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is frequently used in cell culture media to maintain a stable extracellular pH, which is vital for cell health and function.[1] Its zwitterionic nature and low toxicity at typical working concentrations make it a suitable choice for many cell-based experiments.[1]
Troubleshooting Guide
Problem 1: I'm observing lower than expected enzyme activity in my assay.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | High concentrations of any buffer component can sometimes inhibit enzyme activity. Prepare a series of this compound buffer dilutions (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to determine the optimal concentration for your specific enzyme. |
| Inherent Enzyme Inhibition | Some enzymes can be sensitive to specific buffer components. For example, the activity of the enzyme endo-α-D-mannosidase has been reported to be strongly reduced in this compound buffer.[3] If you suspect this, test your enzyme's activity in an alternative buffer with a similar pKa to confirm if this compound is the inhibitory agent. |
| Incorrect pH of the Buffer | Verify the pH of your this compound buffer at the working temperature of your assay. An incorrect pH can significantly impact enzyme activity. |
Problem 2: My results are not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Temperature-Induced pH Shift | Although this compound has a relatively stable pKa with temperature changes, significant temperature fluctuations between experiments can still lead to minor pH shifts. Always prepare and pH your buffer at the temperature at which the assay will be performed. |
| Buffer Degradation | Ensure your this compound stock solution is stored correctly and is not expired. While stable, improper storage can lead to degradation. It is good practice to prepare fresh buffer solutions regularly. |
| Variability in Reagent Preparation | Inconsistent reagent preparation can lead to variability. Use calibrated equipment and standardized procedures for preparing your this compound buffer and other assay components. |
Problem 3: I'm seeing precipitation in my assay.
| Possible Cause | Troubleshooting Step |
| Interaction with Divalent Cations | While this compound has low metal-binding affinity, high concentrations of certain divalent cations in your assay could potentially lead to precipitation with other components.[1] Review the composition of all your reagents and consider reducing the concentration of the suspected cation or testing an alternative buffer. |
| Protein Aggregation at its Isoelectric Point (pI) | If the pH of your this compound buffer is close to the isoelectric point (pI) of your protein of interest, it can lead to aggregation and precipitation. Adjust the pH of your buffer to be at least one unit away from the protein's pI. |
Data Presentation
Table 1: Properties of this compound Buffer
| Property | Value | Reference |
| pKa (at 25°C) | ~8.0 | [1] |
| Effective pH Range | 7.3 - 8.7 | [1][2] |
| Metal Ion Binding | Minimal | [1] |
Experimental Protocols
Protocol 1: Optimization of Enzyme Assay Conditions with this compound Buffer
This protocol provides a general framework for optimizing the conditions of an enzyme assay using this compound buffer. The specific concentrations and incubation times will need to be adapted for the particular enzyme and substrate being studied.
1. Materials:
- This compound buffer stock solution (e.g., 1 M, pH 8.0 at 25°C)
- Enzyme stock solution
- Substrate stock solution
- Assay plate (e.g., 96-well plate)
- Plate reader (spectrophotometer or fluorometer)
2. Method:
Mandatory Visualizations
References
Technical Support Center: Using HEPPS Buffer at Low Temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when using HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is my HEPES buffer's pH different when I measure it at a lower temperature?
A1: The pH of a HEPES buffer solution is temperature-dependent. As the temperature decreases, the pKa of HEPES increases, leading to a higher pH.[1][2][3][4] This phenomenon is due to the thermodynamics of the buffer's dissociation equilibrium.[3] The change in pKa with temperature is described by the temperature coefficient (d(pKa)/dT), which for HEPES is approximately -0.014 per degree Celsius.[5][6] This means that for every 1°C decrease in temperature, the pKa of HEPES increases by about 0.014, causing the solution to become more alkaline.[4]
Q2: How significant is the pH shift of HEPES buffer at low temperatures?
A2: The pH shift can be quite significant and may impact experimental results, especially for pH-sensitive assays. For example, a HEPES buffer prepared to pH 7.5 at 25°C can be expected to have a pH closer to 7.8 at 4°C. In cryogenic experiments, the pH change can be even more drastic. One study reported an apparent pH increase of 1.52 ± 0.20 units when a HEPES buffer was cooled from 25°C to -180°C.[7]
Q3: What are the potential consequences of this pH shift in my experiments?
A3: An unintended pH shift can have several adverse effects on biological experiments, including:
-
Altered Enzyme Activity: Many enzymes have a narrow optimal pH range for their activity and stability. A shift in pH can lead to reduced or altered enzymatic function.[2]
-
Protein Instability and Aggregation: Changes in pH can affect the charge distribution on a protein's surface, potentially leading to conformational changes, denaturation, or aggregation.
-
Compromised Cell Viability: In cell culture applications at lower temperatures (e.g., during cell storage or hypothermic perfusion), maintaining a stable physiological pH is crucial for cell health.[2][8]
-
Inaccurate Binding Assays: The binding affinity of molecules, such as in drug screening assays, can be highly dependent on pH.
-
Artifacts in Spectroscopic Measurements: For pH-sensitive probes and biomolecules, a temperature-induced pH change can lead to misleading spectroscopic data.[7]
Q4: Can I use HEPES buffer for experiments below 0°C?
A4: Yes, but with careful consideration of the significant pH shift.[7] Additionally, the solubility of the buffer components at sub-zero temperatures should be taken into account to prevent precipitation. While HEPES generally has good water solubility, it's important to ensure it remains soluble at the desired concentration and temperature, especially in the presence of other solutes.[9]
Q5: Are there any alternatives to HEPES for low-temperature work?
A5: Yes, several alternatives can be considered:
-
Temperature Independent pH (TIP) Buffer: This is a mixture of HEPES and potassium phosphate (e.g., 60% HEPES and 40% potassium phosphate) that has been shown to exhibit a minimal pH change upon cooling.[7]
-
Other "Good's" Buffers: Buffers like MOPS and MES can also be used, but they also exhibit temperature-dependent pH shifts.[10] It is crucial to check their d(pKa)/dT values to understand how their pH will change with temperature.
-
Phosphate Buffers: While commonly used, phosphate buffers also have a temperature-dependent pKa, although the change is in the opposite direction to HEPES (pH decreases as temperature decreases).[7] They also have the disadvantage of precipitating in the presence of divalent cations.[11]
Troubleshooting Guides
Issue 1: Inconsistent experimental results at low temperatures.
-
Possible Cause: A significant, un-accounted-for pH shift in your HEPES buffer due to the temperature drop.
-
Troubleshooting Steps:
-
Measure the pH at the working temperature: Do not assume the pH you set at room temperature will be the same at your experimental temperature.
-
Adjust the pH at the target temperature: Prepare the buffer at a slightly more acidic pH at room temperature than your target pH at the low temperature. Cool the buffer to your working temperature and then make the final pH adjustments.
-
Consider a temperature-stable buffer: For highly sensitive applications, consider using a Temperature Independent pH (TIP) buffer.[7]
-
Issue 2: Precipitation observed in the buffer at low temperatures.
-
Possible Cause: The concentration of HEPES or other buffer components exceeds their solubility limit at the lower temperature.
-
Troubleshooting Steps:
-
Consult solubility data: If available, check the solubility of all buffer components at your target temperature.
-
Perform a solubility test: Prepare a small test batch of your buffer and store it at the intended experimental temperature to check for precipitation over time.
-
Reduce buffer concentration: If solubility is an issue, determine the minimum effective buffer concentration for your experiment.
-
Ensure all components are fully dissolved: When preparing the buffer at room temperature, make sure all solutes are completely dissolved before cooling.
-
Data Presentation
Table 1: Estimated pH of a HEPES Buffer at Different Temperatures (Prepared to pH 7.50 at 25°C)
| Temperature (°C) | Expected pH |
| 25 | 7.50 |
| 20 | 7.57 |
| 10 | 7.71 |
| 4 | 7.79 |
| 0 | 7.85 |
This table is calculated using a d(pKa)/dT of -0.014/°C.
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of HEPES Buffer for Low-Temperature Applications
-
Calculate and weigh components: Weigh the required amount of HEPES free acid to achieve the desired molarity in the final volume.
-
Initial dissolution: Dissolve the HEPES powder in about 80% of the final volume of deionized water.[12]
-
Pre-cool the solution: Place the buffer solution in an ice bath or a cold room and allow it to equilibrate to the target experimental temperature.
-
Calibrate the pH meter: Calibrate your pH meter using standard buffers that are also cooled to the target temperature.
-
Adjust the pH: While continuously stirring the cold buffer solution, slowly add a concentrated solution of NaOH or HCl to adjust the pH to the desired value.[5][13]
-
Final volume adjustment: Once the target pH is reached, add cold deionized water to reach the final volume.
-
Sterilization: If required, sterilize the buffer by filtering it through a 0.22 µm filter.[5] Store the buffer at a low temperature.
Protocol 2: Preparation of a Temperature Independent pH (TIP) Buffer
This protocol is adapted from a published study on TIP buffers.[7]
-
Prepare stock solutions:
-
Prepare a 1 M stock solution of HEPES.
-
Prepare a 1 M stock solution of potassium phosphate (by mixing appropriate amounts of monobasic and dibasic potassium phosphate to get a pH of approximately 7.0 at room temperature).
-
-
Mix the buffer components: To create a TIP buffer with a target pH of 7, mix the stock solutions to achieve a final concentration with 60% HEPES and 40% potassium phosphate. For example, to make 100 mL of a 100 mM TIP buffer, you would use:
-
6 mL of 1 M HEPES stock
-
4 mL of 1 M potassium phosphate stock
-
90 mL of deionized water
-
-
Adjust pH at room temperature: Adjust the pH of the mixed buffer solution to your desired value at room temperature (e.g., 25°C). This buffer system is designed to have minimal pH change as the temperature is lowered.[7]
-
Final volume adjustment and sterilization: Adjust the final volume with deionized water and sterilize by filtration if necessary.
Visualizations
Caption: Effect of decreasing temperature on HEPES buffer pH.
Caption: Workflow for low-temperature buffer preparation.
References
- 1. Reasons for pH changes in HEPES buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 3. Deep analysis of temperature sensitivity and its impact of biological buffer HEPES [vacutaineradditives.com]
- 4. youtube.com [youtube.com]
- 5. itwreagents.com [itwreagents.com]
- 6. HEPES for buffer solutions [itwreagents.com]
- 7. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. HEPES handling and storage tips that you must know - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. neb.com [neb.com]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Optimizing HEPES Buffer for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is HEPES and why is it used in long-term cell culture?
A1: HEPES is a zwitterionic organic chemical buffering agent used to maintain a stable physiological pH in cell culture media.[1] It is particularly valuable for long-term experiments because its buffering capacity is independent of carbon dioxide (CO2) levels.[2] This provides pH stability when cell cultures are manipulated for extended periods outside of a CO2 incubator, protecting cells from stress induced by pH fluctuations.[1][3]
Q2: What is the recommended concentration of HEPES for long-term experiments?
A2: The generally recommended concentration for HEPES in cell culture media ranges from 10 mM to 25 mM.[1][2][3][4][5][6] Concentrations below 10 mM may not provide sufficient buffering capacity, while concentrations exceeding 40 mM can be toxic to some cell lines.[5][7] The optimal concentration is cell-type dependent, and it is advisable to test a range (e.g., 10, 15, 20, 25 mM) to determine the best concentration for your specific cells.[3]
Q3: Can HEPES be toxic to cells?
A3: While generally biocompatible, HEPES can exhibit cytotoxicity at high concentrations, typically above 40 mM.[4][7] Toxicity can manifest as reduced cell proliferation, altered morphology, or apoptosis.[4] The mechanism of toxicity can be related to increased osmotic pressure and the generation of reactive oxygen species (ROS) when the buffer is exposed to light.[3][4] It is crucial to use cell culture-grade HEPES and store solutions protected from light.[3]
Q4: How does temperature affect the pH of HEPES buffer?
A4: The pKa of HEPES is temperature-dependent. As temperature increases, the pH of the solution tends to decrease.[8] For example, the pKa of HEPES is approximately 7.48 at 25°C and drops to about 7.31 at 37°C.[9] This is a critical consideration, and it is recommended to pH-adjust the buffer at the temperature at which you will be using it.[10]
Q5: Should I use HEPES alone or with a sodium bicarbonate buffer system?
A5: HEPES is typically used as a supplementary buffer in addition to a sodium bicarbonate system, not as a replacement.[2][5] Sodium bicarbonate is a vital source of carbonate for cellular metabolism.[3] Using HEPES alone in an incubator with high CO2 levels can lead to an overly acidic environment.[2] The combination of both provides robust pH control both inside and outside the incubator.
Troubleshooting Guide
Problem 1: My media pH is drifting (becoming more alkaline) even with HEPES.
-
Possible Cause: The culture medium also contains a sodium bicarbonate buffer, which is dependent on CO2. When the culture is taken out of the CO2 incubator, the dissolved CO2 escapes, causing the pH to rise.[2][3]
-
Solution: While 10-25 mM HEPES should minimize this, ensure your concentration is adequate for the time your cultures spend outside the incubator. For prolonged periods, consider increasing the HEPES concentration within the recommended non-toxic range. Also, minimize the time the media is exposed to ambient air.
Problem 2: I'm observing increased cell death after adding HEPES to my long-term culture.
-
Possible Cause 1: Phototoxicity. When exposed to ambient light, HEPES can generate hydrogen peroxide and other cytotoxic free radicals. This effect is more pronounced at higher concentrations.
-
Solution 1: Store HEPES-containing media protected from light. Use amber bottles or wrap containers in foil. Minimize the exposure of your cell cultures to direct light during microscopy and other manipulations.
-
Possible Cause 2: Concentration-dependent Toxicity. Your specific cell line may be sensitive to the concentration of HEPES used.
-
Solution 2: Perform a dose-response experiment to determine the optimal, non-toxic concentration of HEPES for your cells. Start with a low concentration (10 mM) and increase incrementally to a maximum of 25 mM, monitoring cell viability and morphology.[3]
-
Possible Cause 3: Osmolality Change. Adding a high concentration of HEPES can increase the osmolality of the medium, leading to cell stress and death.[3]
-
Solution 3: When preparing a stock solution or adding HEPES powder directly, ensure the final osmolality of the medium is within the acceptable range for your cells. If necessary, adjust the osmolality by reducing the concentration of other components like NaCl.
Problem 3: My experimental results are inconsistent after switching to a HEPES-buffered medium.
-
Possible Cause: HEPES can interfere with certain biological processes or assays. It has been reported to affect the activity of some kinases and dehydrogenases and can interfere with certain protein assays like the Folin-Ciocalteu method.[3][7]
-
Solution: Review the literature for any known interactions between HEPES and your specific pathway of interest or experimental assays. If an interaction is suspected, consider using an alternative buffer for those specific experiments.
Quantitative Data Summary
Table 1: HEPES Buffer Characteristics
| Parameter | Value | Notes |
|---|---|---|
| Effective pH Range | 6.8 - 8.2 | Ideal for maintaining physiological pH (7.2-7.4) in culture.[8][11] |
| pKa (25°C) | ~7.5 | The pH at which the acid and base forms are in equal concentration. |
| pKa (37°C) | ~7.3 | The pKa decreases as temperature increases.[9] |
| Recommended Concentration | 10 - 25 mM | Cell-type dependent; higher concentrations can be toxic.[2][5][6] |
| Potential Toxicity Threshold | > 40 mM | Varies significantly between cell lines.[7] |
Experimental Protocols
Protocol 1: Preparation of a 1M Sterile HEPES Stock Solution (pH 7.4)
-
Dissolve HEPES: Weigh 23.83 g of HEPES free acid powder and dissolve it in 80 mL of high-purity, distilled water.[11]
-
Adjust pH: While stirring, slowly add 10N NaOH to adjust the pH to 7.4. Monitor the pH carefully with a calibrated pH meter. The meter should be calibrated for the temperature at which you are working.
-
Final Volume: Once the target pH is reached, add distilled water to bring the final volume to 100 mL.[12]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[7]
-
Storage: Store the 1M stock solution in aliquots at 4°C or -20°C, protected from light.[11][13]
Protocol 2: Assessing HEPES-Induced Phototoxicity
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for a 3-day proliferation assay.
-
Media Preparation: Prepare your standard culture medium and two additional media: one containing the desired concentration of HEPES (e.g., 25 mM) and another without HEPES as a control.
-
Experimental Setup:
-
Plate 1 (Light-Exposed): Add the HEPES-containing medium to half of the wells and the control medium to the other half. Expose this plate to ambient laboratory light for a defined period each day (e.g., 2 hours).
-
Plate 2 (Dark Control): Prepare this plate identically to Plate 1, but keep it completely wrapped in aluminum foil to protect it from light.
-
-
Incubation: Incubate both plates under standard culture conditions (37°C, 5% CO2) for 72 hours.
-
Viability Assay: After 72 hours, assess cell viability in all wells using a standard method (e.g., MTT, PrestoBlue, or Trypan Blue exclusion).
-
Analysis: Compare the viability of cells in the light-exposed HEPES-containing wells to the dark control and the no-HEPES controls. A significant decrease in viability in the light-exposed HEPES wells indicates phototoxicity.
Visualizations
Caption: Troubleshooting workflow for pH instability in HEPES-buffered media.
References
- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 2. What are the precautions in Cell Culture research? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. Is the biological buffer hepes toxic to cells? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 7. HEPES Buffer Recipe | ENCO [enco.co.il]
- 8. scientificbio.com [scientificbio.com]
- 9. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 10. youtube.com [youtube.com]
- 11. Page loading... [guidechem.com]
- 12. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
HEPES Buffer Technical Support Center: Ensuring Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer in biological experiments. Our goal is to help you mitigate potential sources of experimental irreproducibility associated with this common buffering agent.
Frequently Asked Questions (FAQs)
Q1: What is HEPES buffer and why is it used in cell culture?
HEPES is a zwitterionic organic chemical buffering agent widely used in biological research.[1][2] It is favored for its ability to maintain a stable pH in cell culture media, particularly for experiments conducted outside of a CO2 incubator.[2][3] Its pKa of approximately 7.5 provides excellent buffering capacity in the physiological pH range of 6.8 to 8.2.[3][4] Unlike the commonly used sodium bicarbonate buffer system, which requires a controlled CO2 environment, HEPES can maintain pH stability in atmospheric conditions.[3][5]
Q2: What is the recommended concentration of HEPES in cell culture media?
The typical working concentration for HEPES in cell culture media ranges from 10 mM to 25 mM.[2][3][6] Concentrations below 10 mM may not provide sufficient buffering capacity, while concentrations above 25 mM can lead to cytotoxicity.[5][6] It's important to optimize the concentration for your specific cell line and experimental conditions.
Q3: Can HEPES buffer be toxic to cells?
Yes, HEPES can exhibit cytotoxicity under certain conditions.[6] High concentrations (typically above 25 mM) can increase the osmolarity of the culture medium, leading to cell stress, dehydration, and shrinkage.[5] Additionally, when exposed to light, HEPES can generate hydrogen peroxide (H2O2), which is cytotoxic.[7][8] Long-term use of high concentrations of HEPES may also induce cellular oxidative stress.[5]
Q4: Can HEPES interfere with my experiments?
Yes, HEPES has been shown to interfere with several types of biological assays and processes, which can be a significant source of irreproducibility. Known interferences include:
-
Protein Assays: HEPES can interfere with the Lowry protein determination assay but is generally compatible with the Bradford or bicinchoninic acid (BCA) assays.[9]
-
Amperometric Biosensors: The production of hydrogen peroxide by photo-oxidation of HEPES can interfere with amperometric biosensors used for detecting molecules like glucose and ATP.[7]
-
Enzyme Activity: HEPES has been reported to inhibit the activity of certain enzymes, such as some kinases and dehydrogenases.[5][9]
-
Drug Transporter Activity: Studies have shown that HEPES can modulate the activity of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump, potentially leading to inconsistent results in drug uptake and transport studies.[10]
-
Redox Studies: Radical species can be formed from HEPES, making it unsuitable for redox-sensitive experiments.[9]
Q5: Should I replace the sodium bicarbonate in my media with HEPES?
No, HEPES should not be used as a complete replacement for sodium bicarbonate in cell culture media.[5] Sodium bicarbonate is not only a buffer but also a crucial nutritional source of carbonate for cells.[5] It is recommended to use HEPES as a supplement to the bicarbonate-based buffer to provide additional buffering capacity, especially when cells are handled outside of a CO2 incubator.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using HEPES buffer and provides systematic steps to resolve them.
Issue 1: Poor Cell Viability or Altered Cell Morphology
Possible Causes:
-
HEPES concentration is too high, leading to osmotic stress.
-
Cytotoxicity due to hydrogen peroxide production from light-exposed HEPES.
-
The specific cell line is particularly sensitive to HEPES.
Troubleshooting Steps:
-
Verify HEPES Concentration: Double-check your calculations and the final concentration of HEPES in your media. If it is above 25 mM, consider reducing it.
-
Protect from Light: Always store HEPES-containing solutions in the dark and minimize their exposure to light during experiments.[3][8]
-
Perform a Dose-Response Experiment: Test a range of HEPES concentrations (e.g., 0, 10, 15, 20, 25 mM) to determine the optimal, non-toxic concentration for your specific cell line.
-
Consider Alternatives: If cell viability issues persist, consider using an alternative buffer such as MOPS for certain applications.[11]
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Interference of HEPES with your specific assay (e.g., protein quantification, enzyme kinetics).
-
HEPES-induced alterations in cellular processes (e.g., drug transport, redox state).
-
Variability in the purity of the HEPES buffer.
Troubleshooting Steps:
-
Review Assay Compatibility: Check the literature for known incompatibilities between HEPES and your experimental assays. For example, if you are using a Lowry protein assay, switch to a compatible method like the Bradford or BCA assay.[9]
-
Run a Buffer Control: Perform your experiment with and without HEPES in the buffer to determine if it is the source of the variability.
-
Evaluate Purity: Ensure you are using a high-purity grade of HEPES, as impurities like heavy metals can interfere with biological systems.[12]
-
Consider Buffer Alternatives: For sensitive applications like redox studies or certain enzyme assays, it may be necessary to use a different buffer, such as PIPES or MES, that does not form radical species.[9]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| pKa (at 25°C) | 7.45 - 7.65 | [13] |
| pKa (at 37°C) | ~7.3 | [6] |
| Useful pH Range | 6.8 - 8.2 | [3][6][13] |
| Recommended Concentration | 10 - 25 mM | [2][3][6] |
| Solubility in Water (at 20°C) | 40 g / 100 mL | [8] |
Key Experimental Protocols
Protocol 1: Preparation of a 1M HEPES Stock Solution
-
Dissolution: Dissolve 238.3 g of HEPES free acid powder in approximately 800 mL of deionized water.
-
pH Adjustment: Adjust the pH to the desired value (typically 7.2 - 7.4) using 10 N NaOH. Use a calibrated pH meter for accurate measurement.
-
Final Volume: Bring the final volume to 1 L with deionized water.
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm filter.
-
Storage: Store the stock solution in a sterile, light-protected container at 4°C.
Protocol 2: Use of HEPES in Cell Culture Media
-
Aseptic Addition: Under sterile conditions, add the 1M HEPES stock solution to your cell culture medium to achieve the desired final concentration (typically 10-25 mM). For example, to make a 20 mM HEPES solution in 500 mL of media, add 10 mL of the 1M stock solution.
-
pH Verification: After adding HEPES, it is good practice to verify that the final pH of the medium is within the desired range for your cells.
-
Light Protection: Store the HEPES-containing medium protected from light to prevent the generation of hydrogen peroxide.[8]
Visualizations
Caption: Troubleshooting workflow for HEPES-related issues.
Caption: Chemical equilibrium of HEPES buffer.
References
- 1. dalochem.com [dalochem.com]
- 2. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. The interference of HEPES buffer during amperometric detection of ATP in clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEPES handling and storage tips that you must know - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HEPES buffer always has problems, the core characteristics that high-quality HEPES must possess - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
Validation & Comparative
A Head-to-Head Battle of the Buffers: HEPPS vs. HEPES for Optimal Cell Culture Performance
For researchers, scientists, and drug development professionals, maintaining a stable pH in cell culture is paramount to achieving reliable and reproducible results. While the bicarbonate buffering system is a mainstay, it is often supplemented with synthetic biological buffers to provide additional stability, especially during manipulations outside of a CO₂ incubator. For decades, HEPES has been a popular choice; however, concerns about its potential for cytotoxicity have led to the exploration of alternatives. This guide provides an objective, data-driven comparison of HEPES and a lesser-known contender, HEPPS, to help you make an informed decision for your specific cell culture needs.
At a Glance: Key Differences Between this compound and HEPES
To begin our comparison, a summary of the key quantitative data for both buffers is presented in the table below. This allows for a quick and easy assessment of their fundamental properties.
| Property | This compound | HEPES |
| pKa at 25°C | 8.00[1][2] | ~7.5[3] |
| Effective Buffering Range | 7.3 - 8.7[4] | 6.8 - 8.2[5] |
| Typical Concentration in Cell Culture | Not widely established, research ongoing | 10 - 25 mM[5][6] |
| Metal Ion Binding | Negligible | Negligible[7] |
| Light-Induced Cytotoxicity | Not reported | Can produce H₂O₂ in the presence of riboflavin and light[8] |
Performance in the Cellular Arena: A Deeper Dive
Beyond the basic chemical properties, the true test of a buffer lies in its performance within a biological system. Here, we compare this compound and HEPES based on their buffering efficiency, potential for cytotoxicity, and their influence on cellular signaling pathways.
Buffering Efficiency: Maintaining the Status Quo
Both this compound and HEPES are zwitterionic buffers, belonging to the group of "Good's buffers," which were developed to be biocompatible and effective at physiological pH.
HEPES has a pKa of approximately 7.5, which makes it an excellent buffer for maintaining the pH of cell culture media in the crucial range of 7.2 to 7.4, where most mammalian cells thrive[5][6]. Its ability to buffer effectively is independent of the carbon dioxide concentration, making it particularly valuable when cultures are handled outside of a CO₂ incubator[3][5].
This compound has a slightly higher pKa of 8.00[1][2]. While this means its maximum buffering capacity is centered at a more alkaline pH, its effective buffering range of 7.3 to 8.7 still comfortably covers the physiological pH required for most cell cultures[4]. This makes it a theoretically suitable alternative to HEPES for maintaining pH stability.
The Shadow of Cytotoxicity: A Critical Consideration
A significant concern with any reagent added to cell culture media is its potential to harm the cells.
HEPES has been shown to induce cytotoxicity under certain conditions. When exposed to visible light in the presence of riboflavin (a common component of cell culture media), HEPES can participate in a photochemical reaction that generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂)[8]. This can lead to decreased cell viability, altered cell morphology, and even apoptosis[6][8]. The cytotoxic effects are concentration-dependent, with higher concentrations of HEPES leading to a more significant production of ROS[6].
This compound , on the other hand, has not been reported to exhibit the same light-induced cytotoxicity. While research on its long-term effects in cell culture is less extensive than for HEPES, its chemical structure may not be as susceptible to the same photochemical reactions. This potential for lower cytotoxicity presents a significant advantage for researchers, particularly in applications involving prolonged exposure to light, such as live-cell imaging.
Influencing the Message: Effects on Cellular Signaling
Ideally, a buffer should be inert and not interfere with cellular processes. However, some studies have indicated that this may not always be the case.
HEPES has been observed to affect certain cellular functions. For instance, it has been shown to alter the activity of ATP-dependent processes, such as the function of P-glycoprotein (P-gp), an important drug efflux pump[9]. The presence of HEPES in the buffer was found to enhance the production of ATP, which in turn could modulate the activity of such transporters[9]. This interference could have significant implications for drug efficacy studies and other experiments involving cellular transport mechanisms.
For This compound , there is currently a lack of specific research on its direct effects on cellular signaling pathways in the context of cell culture. Its structural similarity to HEPES suggests that a thorough evaluation of its potential to interfere with cellular processes is warranted. However, the absence of reported interference could also be an indicator of its inertness.
Experimental Protocols: Putting the Buffers to the Test
To provide a framework for researchers wishing to conduct their own comparative studies, we present detailed methodologies for key experiments.
Experimental Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol provides a method for comparing the cytotoxicity of this compound and HEPES on a specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in their standard culture medium. Incubate for 24 hours to allow for cell attachment.
-
Buffer Preparation: Prepare sterile, pH-adjusted stock solutions of this compound and HEPES in serum-free medium at various concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Treatment: Remove the standard medium from the cells and replace it with the prepared media containing different concentrations of either this compound or HEPES. Include a control group with no added buffer.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions. To test for light-induced cytotoxicity, a parallel set of plates can be exposed to a controlled light source for a defined duration each day.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the control group.
Experimental Protocol 2: Measurement of Intracellular pH
This protocol allows for the assessment of the buffering capacity of this compound and HEPES in maintaining intracellular pH.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing the pH-sensitive fluorescent dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester). A typical concentration is 2-5 µM.
-
Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C.
-
-
Buffer Exchange: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) containing either this compound or HEPES at the desired concentration and pH.
-
Inducing pH Change: To test the buffering capacity, induce a change in intracellular pH. This can be achieved by various methods, such as an ammonium chloride (NH₄Cl) prepulse, which first alkalinizes and then acidifies the cytoplasm.
-
Fluorescence Microscopy:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the BCECF dye at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
-
Calibration and Data Analysis: At the end of each experiment, calibrate the fluorescence ratio to pH values using a high-potassium buffer containing nigericin, which equilibrates the intracellular and extracellular pH. Plot the change in intracellular pH over time for each buffer condition.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow and the mechanism of HEPES-induced cytotoxicity.
Caption: Experimental workflow for comparing this compound and HEPES buffers.
Caption: Signaling pathway of HEPES-induced cytotoxicity.
Conclusion: Making the Right Choice for Your Research
The choice between this compound and HEPES as a supplementary buffer in cell culture depends on the specific requirements of the experiment.
HEPES remains a well-established and effective buffer for maintaining physiological pH. Its extensive history of use means its properties are well-documented. However, the significant drawback of light-induced cytotoxicity cannot be ignored, especially in applications involving microscopy or frequent handling of cultures outside the incubator.
This compound emerges as a promising alternative, with a suitable buffering range and, crucially, no reports of light-induced cytotoxicity. While it is less studied in the context of cell culture, its potential for improved biocompatibility makes it a compelling option for researchers seeking to minimize experimental artifacts and ensure the highest level of cell health.
Ultimately, for sensitive applications, it is advisable to perform a direct comparison of both buffers on the specific cell line and experimental setup to determine the optimal choice. This evidence-based approach will ensure the integrity of your research and the reliability of your data.
References
- 1. This compound (buffer) - Wikipedia [en.wikipedia.org]
- 2. The Difference between Biological Buffer this compound and PIPES CAS16052-06-5 [vacutaineradditives.com]
- 3. nbinno.com [nbinno.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. nbinno.com [nbinno.com]
- 7. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Good's Buffers for Enzyme Assays
In the intricate world of enzyme kinetics, the choice of a buffering agent is a critical decision that can significantly impact the accuracy and reliability of experimental results. For researchers, scientists, and drug development professionals, understanding the nuances of different buffer systems is paramount. This guide provides a comparative analysis of Good's buffers, a series of zwitterionic buffers developed by Norman Good and his colleagues, which have become the gold standard for many biological applications due to their favorable characteristics.
The Importance of Buffer Selection in Enzyme Assays
Enzymes are delicate biological macromolecules whose catalytic activity is highly dependent on their three-dimensional structure. This conformation is maintained by a complex network of non-covalent interactions that are sensitive to the surrounding chemical environment, particularly pH. A suitable buffer system maintains a stable pH throughout the assay, preventing denaturation or alterations in the enzyme's active site.[1]
Good's buffers were specifically designed to be biochemically inert, minimizing interference with biological reactions.[2] Key characteristics of these buffers include pKa values near physiological pH, high water solubility, minimal penetration of biological membranes, and low interference with enzymatic reactions or chelating effects with metal ions.[3]
Comparative Analysis of Common Good's Buffers
To facilitate an informed decision, the following table summarizes the key properties of several widely used Good's buffers.
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C | Metal Chelation | Key Considerations |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | Weak | Does not form complexes with most metal ions.[3] |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 | Negligible | Forms radicals under various conditions, not suitable for redox studies.[3] |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 | Negligible | Can interact with some metal ions like copper.[4] |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Weak | Can interfere with the Lowry protein assay.[3] |
| TAPS | 8.40 | 7.7 - 9.1 | -0.028 | Weak | Can interact with some metal ions. |
| CHES | 9.30 | 8.6 - 10.0 | -0.029 | Negligible | Useful for higher pH ranges. |
| CAPS | 10.40 | 9.7 - 11.1 | -0.032 | Negligible | Suitable for very alkaline conditions. |
Impact on Enzyme Kinetics: A Quantitative Look
The choice of buffer can directly influence the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax). While comprehensive studies directly comparing a wide range of Good's buffers on a single enzyme are limited, the following table compiles data from various sources for Lactate Dehydrogenase (LDH) and β-Galactosidase to illustrate potential variations. It is crucial to note that experimental conditions such as temperature and substrate concentration can also affect these parameters.
Table 1: Comparative Kinetic Data for Lactate Dehydrogenase (LDH) in Different Buffers
| Buffer | Km (Pyruvate) | Vmax | Source and Conditions |
| Phosphate | 0.260 mmol/L | Not specified | [5] (Plateau Pika LDH-A4, pH 8.0) |
| Tris-HCl | Not specified | Not specified | [6] (Standardized method at pH 7.5) |
| CAPS | Not specified | Not specified | [1] (Beef heart LDH, pH 10.0) |
Note: Direct comparison is challenging due to variations in enzyme source and experimental conditions. A study on human lactate dehydrogenase found that glycine and pyrophosphate buffers were inhibitory, while 2-amino-2-methyl-1-propanol showed chemical instability and buffer concentration-dependent activity.[7]
Table 2: Comparative Kinetic Data for β-Galactosidase in Different Buffers
| Buffer | Km (ONPG) | Vmax | Source and Conditions |
| Phosphate | 6.644 mM | 147.5 µmol min−1 mg−1 | [2] (Lactobacillus plantarum, pH 7.0, 50°C) |
| Tris-HCl | Not specified | Not specified | [8] (Aspergillus oryzae, pH 7.5) |
| Z-buffer (Phosphate-based) | Not specified | Not specified | [9] (E. coli) |
| HEPES-KOH | Not specified | Not specified | [3] (E. coli, pH 7.6) |
Note: ONPG (o-nitrophenyl-β-D-galactopyranoside) is a common chromogenic substrate for β-galactosidase.
Experimental Protocols for Buffer Comparison
To empower researchers to make their own informed decisions, this section provides a detailed methodology for comparing the effects of different Good's buffers on enzyme kinetics.
Protocol: Determining Km and Vmax of an Enzyme in Various Good's Buffers
This protocol is designed to systematically evaluate the impact of different Good's buffers on the kinetic parameters of a chosen enzyme.
1. Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
A selection of Good's buffers (e.g., MES, PIPES, MOPS, HEPES)
-
Spectrophotometer or other appropriate detection instrument
-
Microplates or cuvettes
-
Standard laboratory equipment (pipettes, timers, etc.)
2. Buffer Preparation:
-
Prepare stock solutions (e.g., 1 M) of each Good's buffer.
-
For each buffer, prepare a series of working solutions at the desired final concentration (e.g., 50 mM) and adjust the pH to the optimal value for the enzyme. Ensure the pH is consistent across all buffers being tested.
3. Substrate Dilution Series:
-
Prepare a series of substrate concentrations in each of the prepared buffer solutions. The range of concentrations should typically span from 0.1 x Km to 10 x Km (if the approximate Km is known). If unknown, a broad range of concentrations should be tested.
4. Enzyme Preparation:
-
Dilute the purified enzyme stock to a working concentration in each of the respective buffer solutions immediately before use. The enzyme concentration should be kept constant across all experiments.
5. Kinetic Assay:
-
For each buffer condition, perform the following:
-
Add a fixed volume of the enzyme solution to a microplate well or cuvette.
-
Initiate the reaction by adding a fixed volume of the corresponding substrate solution.
-
Immediately start monitoring the reaction by measuring the change in absorbance (or other appropriate signal) over time at a specific wavelength.
-
Record the initial reaction velocity (V0) for each substrate concentration. This is typically the linear portion of the progress curve.[1]
-
6. Data Analysis:
-
For each buffer, plot the initial reaction velocity (V0) against the substrate concentration ([S]).
-
To determine Km and Vmax, linearize the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]), Hanes-Woolf plot ([S]/V0 vs. [S]), or Eadie-Hofstee plot (V0 vs. V0/[S]).[8][10] Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation.
-
Compare the calculated Km and Vmax values obtained in each of the different Good's buffers.
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and its biological context, the following diagrams are provided.
Experimental workflow for comparing Good's buffers.
A common signaling pathway where buffer choice is critical is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. Kinases within this pathway are frequent targets of drug development.
Simplified MAPK/ERK signaling pathway.
Conclusion
References
- 1. tycmhoffman.com [tycmhoffman.com]
- 2. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. linear.es [linear.es]
- 7. A search for the best buffer to use in assaying human lactate dehydrogenase with the lactate-to-pyruvate reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjlss.edu.pk [pjlss.edu.pk]
- 9. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 10. ERK2 Kinase Enzyme System Application Note [promega.sg]
A Head-to-Head Comparison of HEPPS and Other Biological Buffers for Optimal Cell Culture Performance
For researchers, scientists, and drug development professionals, maintaining stable physiological pH in cell culture is paramount for reproducible and reliable experimental outcomes. While the bicarbonate-based buffering system is a mainstay, it is often supplemented with synthetic biological buffers to enhance pH control, especially during procedures outside of a CO2 incubator. Among these, HEPPS (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), often referred to as HEPES, is a widely used zwitterionic buffer. This guide provides an objective comparison of this compound's performance against other common biological buffers across various cell lines, supported by experimental data and detailed protocols.
Performance Evaluation of Biological Buffers in Diverse Cell Lines
The choice of a biological buffer can significantly impact cell viability, proliferation, and even morphology. While this compound is a popular choice due to its pKa being close to physiological pH (around 7.3 at 37°C), its performance can vary depending on the cell line and the concentration used.
A comparative study on human keratinocyte cell lines (NOK and HaCaT) revealed that while both this compound and MOPS (3-(N-morpholino)propanesulfonic acid) could support the growth of Candida albicans and Staphylococcus aureus in co-culture, high concentrations of MOPS (0.165 M) were toxic to the keratinocytes. In contrast, this compound at 25 mM maintained 100% cell viability for up to 12 hours.[1] Interestingly, for the growth of C. albicans, the addition of HEPES slightly reduced the maximum culture optical density compared to MOPS.
Another study investigating the impact of four different, unspecified buffer compositions on Caco-2 and K562 cancer cell lines highlighted the differential effects on cell viability. For Caco-2 cells, one buffer maintained high viability at both 1 and 24 hours (91.9% and 105.1% respectively, relative to control), while another led to a time-dependent decrease (79.7% at 1h, 68.6% at 24h). Notably, K562 cells showed a general decrease in viability of about 25% after 1 hour in all tested buffers and were unable to fully recover after 24 hours in any of them.[2] This underscores the importance of empirical testing of different buffers for each specific cell line and experimental condition.
The widely used sodium bicarbonate buffering system, while essential for providing bicarbonate ions as a nutrient, has a pKa of 6.1, making it a less effective buffer at physiological pH compared to this compound.[3] This can lead to significant pH fluctuations when cultures are handled outside of a CO2-controlled environment.
Table 1: Comparative Performance of this compound and Other Biological Buffers
| Buffer | Cell Line(s) | Concentration | Key Performance Observations | Reference |
| This compound | Keratinocytes (NOK, HaCaT) | 25 mM | Maintained 100% cell viability for up to 12 hours. | [1] |
| MOPS | Keratinocytes (NOK, HaCaT) | 0.165 M | Exhibited significant toxicity, with about 80% cell death. | [1] |
| Buffer 1 | Caco-2 | Not Specified | 91.9% viability at 1h; 105.1% viability at 24h. | [2] |
| Buffer 2 | Caco-2 | Not Specified | 79.7% viability at 1h; 68.6% viability at 24h. | [2] |
| All Buffers | K562 | Not Specified | ~25% decrease in viability after 1h; incomplete recovery at 24h. | [2] |
Experimental Protocols
To aid researchers in evaluating the performance of this compound and other buffers in their specific cell lines, detailed protocols for key assays are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells cultured in media with different buffers
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Replace the medium with culture media containing the different buffers to be tested.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assessment using Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend them in a single-cell suspension in culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing the performance of different biological buffers.
Caption: Potential influence of biological buffers on a generic receptor tyrosine kinase signaling pathway.
Conclusion
The selection of an appropriate biological buffer is a critical step in cell culture that can have profound effects on experimental outcomes. While this compound is a robust and widely applicable buffer, its performance is not universal across all cell lines and conditions. As evidenced by the available data, what works well for one cell type may be suboptimal or even toxic to another. Therefore, it is imperative for researchers to empirically test and optimize their buffering system for each specific cell line and experimental setup. The protocols and workflows provided in this guide offer a framework for conducting such evaluations to ensure the integrity and reproducibility of cell-based research.
References
HEPPS Buffer in Neuroscience: A Comparative Guide for Researchers
In the intricate landscape of neuroscience research, maintaining stable physiological pH is paramount for the success of in vitro and in vivo experiments. The choice of biological buffer can significantly influence experimental outcomes, affecting everything from protein aggregation to neuronal viability. This guide provides a detailed comparison of 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (HEPPS), a zwitterionic buffer, with other common alternatives used in neuroscience, supported by experimental data and detailed protocols.
Overview of this compound and Its Unique Role
This compound, also known as EPPS, is a 'Good's' buffer notable for its pKa of 8.0, providing a useful buffering range from pH 7.3 to 8.7.[1][2][3] While sharing structural similarities with the widely used HEPES buffer, this compound has garnered significant attention in neuroscience for a unique, non-buffering property: its ability to disaggregate amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[4][5] Research has shown that this compound can cross the blood-brain barrier, bind to Aβ aggregates, and convert them back into monomers.[2][5] This remarkable finding has positioned this compound not just as a buffering agent, but as a potential therapeutic and diagnostic tool in neurodegenerative disease research.
Comparative Analysis of Biological Buffers
The selection of a buffer should be based on several key parameters beyond the required pH range, including its interaction with metal ions, potential for cytotoxicity, and interference with experimental assays.
Physical and Chemical Properties
The following table summarizes the key properties of this compound and other commonly used biological buffers in neuroscience research.
| Buffer | pKa (at 25°C) | Useful pH Range | Metal Ion Binding | Key Considerations in Neuroscience |
| This compound | 8.00[4] | 7.3 - 8.7[2][3] | Data not readily available. Caution advised in metal-sensitive assays. | Disaggregates amyloid-beta plaques ; crosses the blood-brain barrier.[2][5] |
| HEPES | 7.50[5] | 6.8 - 8.2[1] | Negligible binding with most divalent cations (Ca²⁺, Mg²⁺).[5][6] | Widely used in cell culture; can produce H₂O₂ upon light exposure, leading to cytotoxicity.[5] |
| PIPES | 6.80 | 6.1 - 7.5[1] | Does not form stable complexes with most metal ions.[1] | Often used in protein purification; poor solubility in water.[1] |
| MOPS | 7.20 | 6.5 - 7.9[6] | Very low metal-binding constants.[6] | Good choice for metal-dependent enzyme studies; can interfere with some protein assays. |
| Tris | 8.06 | 7.2 - 9.0[6] | Strong interaction with heavy metals like Cu²⁺, Ni²⁺.[6] | Temperature-dependent pKa; can be neurotoxic at higher concentrations. |
| PBS | 7.20 | ~7.0 - 7.4 | Forms insoluble precipitates with Ca²⁺ and other divalent cations. | Isotonic and non-toxic, but has poor buffering capacity at physiological pH and interacts with divalent cations. |
Performance Data: Aβ Disaggregation
The primary experimental advantage of this compound in neuroscience is its documented effect on Alzheimer's disease pathology. In a key study, oral administration of this compound to APP/PS1 transgenic mice, a model for Alzheimer's, led to significant improvements in cognitive function.[5][6]
| Assay | Experimental Conditions | Result with this compound | Control (Vehicle) |
| Thioflavin T (ThT) Assay | Pre-aggregated Aβ₄₂ incubated with 1.25 mM this compound for 24h. | ~80% reduction in Aβ fibrils. | No significant reduction. |
| Dot Blot Assay | Brain lysates from treated APP/PS1 mice probed for Aβ oligomers. | Substantial reduction in Aβ oligomer levels. | High levels of Aβ oligomers. |
| Contextual Fear Conditioning | APP/PS1 mice treated with 30 mg/kg/day this compound in drinking water. | Freezing time rescued to levels comparable to wild-type mice. | Significant cognitive deficit (reduced freezing time). |
(Data synthesized from Kim, H. Y. et al. Nat. Commun. 6:8997, 2015.)[5]
Key Experimental Methodologies
Reproducing critical findings requires precise protocols. The following are detailed methodologies for the key experiments that established the utility of this compound in Alzheimer's research.
Protocol 1: In Vitro Aβ Disaggregation using Thioflavin T (ThT) Assay
This assay quantifies the amount of β-sheet-rich amyloid fibrils by measuring the fluorescence of Thioflavin T dye upon binding.
-
Preparation of Aβ Aggregates:
-
Synthesized Aβ₁₋₄₂ peptide is dissolved in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to an initial concentration of 1 mM.
-
The HFIP is evaporated, and the resulting peptide film is stored at -20°C.
-
For aggregation, the film is resuspended in DMSO to 5 mM and then diluted to 100 µM in phosphate-buffered saline (PBS).
-
This solution is incubated at 4°C for 24 hours to form aggregates.
-
-
Disaggregation Reaction:
-
Pre-formed Aβ aggregates are incubated with the desired concentration of this compound (e.g., 1-2 mM) or a vehicle control (e.g., PBS) in a final volume of 100 µL.
-
The reaction is incubated at 37°C for a specified time (e.g., 24 hours).
-
-
ThT Fluorescence Measurement:
-
Prepare a ThT working solution (e.g., 5 µM ThT in 50 mM glycine-NaOH buffer, pH 8.5).[1]
-
Add an aliquot of the disaggregation reaction mixture to the ThT working solution in a black 96-well plate.
-
Measure fluorescence using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[1][4]
-
A reduction in fluorescence intensity compared to the vehicle control indicates disaggregation of fibrils.
-
Protocol 2: Dot Blot Assay for Aβ Oligomer Detection
This semi-quantitative technique is used to detect the presence of soluble Aβ oligomers in brain tissue lysates.
-
Brain Tissue Lysis:
-
Homogenize dissected brain tissue (e.g., hippocampus) in ice-cold lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C for 1 hour to separate soluble and insoluble fractions. The supernatant contains the soluble Aβ oligomers.
-
-
Membrane Preparation and Sample Application:
-
Activate a nitrocellulose or PVDF membrane by soaking it in methanol and then washing with TBS (Tris-buffered saline).
-
Using a dot blot apparatus, spot 1-2 µL of the brain lysate supernatant directly onto the membrane.[7] Allow the spots to dry completely.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST - TBS with Tween-20).
-
Incubate the membrane with a primary antibody specific for Aβ oligomers (e.g., A11 antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the dots corresponds to the amount of oligomers.
-
Protocol 3: Neuronal Cell Viability via MTT Assay
This colorimetric assay assesses the neurotoxic effects of Aβ aggregates and the potential protective effect of compounds like this compound.
-
Cell Culture:
-
Treatment:
-
Prepare Aβ oligomers as described previously.
-
Treat the cells with Aβ oligomers in the presence or absence of various concentrations of this compound. Include controls for untreated cells and cells treated with this compound alone.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
MTT Reduction and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A higher absorbance value corresponds to higher cell viability.
-
Visualized Workflows and Pathways
To further clarify the experimental logic and the mechanism of action of this compound, the following diagrams are provided.
Caption: Amyloid-beta aggregation pathway and the disaggregating effect of this compound.
Caption: Experimental workflow for comparing biological buffers in neuroscience.
Caption: Decision tree for selecting a buffer for neuroscience applications.
Conclusion
While HEPES remains a versatile and reliable buffer for a wide range of applications in neuroscience, particularly in routine cell culture, this compound offers a unique and compelling advantage for researchers focused on neurodegenerative diseases, specifically Alzheimer's. Its ability to actively disaggregate toxic Aβ species sets it apart from all other common biological buffers. However, researchers must be aware of the current lack of published data on this compound's metal ion binding characteristics. For experiments highly sensitive to metal ion concentrations, preliminary validation is recommended. For studies investigating Aβ aggregation, neurotoxicity, and potential therapeutic interventions, this compound is not merely a buffer but a critical experimental tool that warrants strong consideration.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. brnskll.com [brnskll.com]
- 6. EPPS rescues hippocampus-dependent cognitive deficits in APP/PS1 mice by disaggregation of amyloid-β oligomers and plaq… [ouci.dntb.gov.ua]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of HEPPS and Phosphate Buffers for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success. The buffer's ability to maintain a stable pH environment directly impacts protein stability, enzyme activity, and cell viability. This guide provides an objective comparison of two commonly used buffers, HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) and phosphate buffer, supported by experimental data to inform your selection process.
This comparison will delve into the physicochemical properties, performance in biological assays, and practical considerations for using this compound and phosphate buffers. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
Both this compound and phosphate buffers are effective in the physiological pH range, but they possess distinct chemical properties that influence their suitability for different experimental setups.
| Property | This compound | Phosphate Buffer |
| pKa at 25°C | 8.00 | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.35 |
| Buffering Range | 7.3 - 8.7 | 6.2 - 8.2 (using monobasic and dibasic forms) |
| Temperature Dependence (ΔpKa/°C) | -0.014 | -0.0028 |
| Metal Ion Interaction | Low potential for chelation.[1] | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺ and may inhibit some metalloenzymes.[2][3][4] |
| Interaction with Enzymes | Generally considered inert and non-inhibitory.[3][4] | Can act as a competitive inhibitor for some enzymes, particularly kinases. |
| UV Absorbance (at 260-280 nm) | Negligible | Negligible |
| Autoclavability | Not recommended | Autoclavable |
Performance in Biological Assays: Quantitative Insights
The choice of buffer can significantly impact the outcome of biological experiments. Here, we present data from studies directly comparing the performance of this compound and phosphate buffers in key applications.
Enzyme Kinetics
The activity of enzymes is highly pH-dependent, and the buffer components themselves can interact with the enzyme. A study comparing the kinetic parameters of the metalloenzyme BLC23O in different buffers demonstrated a clear influence of the buffer system on enzyme activity.
Table 1: Comparison of BLC23O Kinetic Parameters in Different Buffers at pH 7.4
| Buffer (50 mM) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) |
| HEPES | 0.31 ± 0.02 | 0.28 ± 0.003 | 0.90 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.15 ± 0.001 | 0.63 |
| Tris-HCl | 0.45 ± 0.03 | 0.33 ± 0.002 | 0.73 |
| Data adapted from a study on the influence of reaction buffers on the activities and kinetic characteristics of metal-dependent enzymes.[5] |
In this specific case, while the enzyme exhibited the highest substrate affinity (lowest K_m_) in phosphate buffer, its catalytic efficiency (k_cat_/K_m_) was highest in HEPES buffer.[5] This highlights the importance of empirical testing when selecting a buffer for a novel enzyme assay.
Cell Viability
Buffers are crucial components of cell culture media and solutions for cell handling. A comparative study on the hypothermic preservation of immature myocytes evaluated the cytoprotective effects of HEPES and phosphate-buffered solutions.
Table 2: Effect of Buffers on Myocyte Viability and Function After 24h Hypothermic Incubation
| Buffer | Creatine Phosphokinase (CPK) Release (mIU/flask) | Lactate Dehydrogenase (LDH) Release (mIU/flask) | Beating Rate Recovery (% of control) |
| HEPES-buffered MSS | 246.7 | 440.2 | 32.7% (after 18h) |
| Phosphate Buffered Saline (PBS) | 388.6 (after 12h) | 721.4 (after 12h) | Not reported |
| Krebs-Henseleit Bicarbonate Buffer (KHB) | 340.5 (after 12h) | 540.5 (after 12h) | < 41.0% (after 12h) |
| Normal Saline Solution (NSS) | 369.7 | 821.3 | 0.0% (after 18h) |
| Data adapted from a study on the in vitro evaluation of buffered storage solutions on hypothermic injury to immature myocytes.[6] |
The results indicate that the HEPES-buffered solution provided superior cytoprotection, as evidenced by significantly lower enzyme release (CPK and LDH) and a better recovery of the myocyte beating rate compared to phosphate-buffered saline.[6]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Buffer Capacity
This protocol outlines a method for experimentally determining the buffering capacity of a given buffer solution.
Objective: To quantify the resistance of a buffer solution to pH change upon the addition of a strong acid or base.
Materials:
-
pH meter, calibrated
-
Stir plate and stir bar
-
Burette, 50 mL
-
Beakers, 100 mL
-
Buffer solution (e.g., 50 mM this compound, pH 8.0)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Pipette 50 mL of the buffer solution into a 100 mL beaker with a stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Fill a burette with the standardized strong acid (e.g., 0.1 M HCl).
-
Add the acid in small increments (e.g., 0.5 mL) to the buffer solution.
-
After each addition, allow the pH to stabilize and record the new pH value and the total volume of acid added.
-
Continue adding acid until the pH has dropped by at least two pH units from the initial value.
-
Repeat the titration with a fresh 50 mL sample of the same buffer, this time using the standardized strong base (e.g., 0.1 M NaOH) to observe the pH change in the alkaline direction.
-
Plot the pH of the solution versus the moles of H⁺ or OH⁻ added per liter of buffer.
-
The buffer capacity (β) is calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit (β = ΔB / ΔpH, where ΔB is the moles of acid/base added and ΔpH is the change in pH).
Protocol 2: Comparative Enzyme Kinetic Assay
This protocol provides a framework for comparing the effect of different buffers on enzyme kinetics.
Objective: To determine the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) of an enzyme in the presence of this compound and phosphate buffers.
Materials:
-
Spectrophotometer or plate reader
-
Temperature-controlled cuvette holder or incubator
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound buffer (e.g., 50 mM, pH 7.5)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Stop solution (if required for the assay)
-
Pipettes and tips
-
Cuvettes or microplates
Procedure:
-
Prepare a series of substrate dilutions in both this compound and phosphate buffers. The concentration range should typically span from 0.1 x K_m_ to 10 x K_m_ (if K_m_ is known or can be estimated).
-
For each buffer system, set up a series of reaction mixtures in separate tubes or wells of a microplate. Each reaction should contain the buffer, a fixed concentration of the enzyme, and one of the substrate dilutions.
-
Initiate the reaction by adding the enzyme to the substrate/buffer mixture (or vice versa).
-
Immediately measure the rate of product formation or substrate consumption by monitoring the change in absorbance or fluorescence over time at a specific wavelength. Ensure measurements are taken within the initial linear phase of the reaction (initial velocity).
-
For each substrate concentration, calculate the initial reaction velocity (v₀).
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]) for each buffer system.
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max_ * [S]) / (K_m_ + [S])) using non-linear regression analysis to determine the values of K_m_ and V_max_ for the enzyme in both this compound and phosphate buffers.
-
Compare the kinetic parameters obtained in the two buffer systems to assess the influence of the buffer on enzyme activity.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a typical signaling pathway where buffer choice is critical, a workflow for comparing buffers, and a decision-making framework.
Caption: A generic signaling pathway where kinases are involved.
Caption: Workflow for comparing this compound and Phosphate buffers.
Caption: Decision tree for buffer selection.
Conclusion: Making the Right Choice
The selection between this compound and phosphate buffer is not a one-size-fits-all decision. The optimal choice depends heavily on the specific requirements of the experiment.
Choose this compound when:
-
Your experiment involves divalent metal ions that could precipitate with phosphate.
-
You are working with enzymes, such as kinases, that are known to be inhibited by phosphate.
-
Your experimental system is sensitive to temperature fluctuations, as this compound has a lower temperature-dependent pKa shift.
-
You require a buffer for cell culture applications where high viability and functional recovery are paramount.
Choose phosphate buffer when:
-
Your experimental protocol requires autoclaving for sterilization.
-
Cost is a significant consideration, as phosphate buffers are generally more economical.
-
Your assay does not involve components that are sensitive to or interact with phosphate ions.
-
You require a buffer with a pKa closer to neutral physiological pH (pKa2 = 7.20).
Ultimately, for novel or sensitive assays, it is highly recommended to empirically test both buffer systems to determine which provides the most reliable and reproducible results. This data-driven approach will ensure the integrity of your experimental outcomes and contribute to the advancement of your research.
References
- 1. An Evaluation of Phosphate Buffer Saline as an Alternative Liquid-Based Medium for HPV DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound Buffer 0.2M, pH 7.0 - Novatein Biosciences [novateinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro evaluation of phosphate, bicarbonate, and Hepes buffered storage solutions on hypothermic injury to immature myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial HEPPS Preparations
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative framework for validating the purity of commercial preparations of HEPPS (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid), a commonly used zwitterionic buffer in biological and biochemical research. We will delve into potential impurities, analytical methodologies for their detection, and present a template for comparing commercial products.
Understanding Potential Impurities in Commercial this compound
The purity of a this compound preparation is largely influenced by its synthesis and purification processes. The common synthesis route for this compound involves the reaction of N-(2-hydroxyethyl)piperazine with a propanesulfonic acid derivative. This process can introduce several potential impurities:
-
Unreacted Starting Materials: Residual N-(2-hydroxyethyl)piperazine and the propanesulfonic acid reagent may remain in the final product.
-
Byproducts of the Synthesis: Side reactions can lead to the formation of various piperazine derivatives and other unintended compounds.
-
Solvents: Residual solvents used during synthesis and purification may be present.
-
Heavy Metals: Contamination from reactors and reagents can introduce heavy metals.
-
Inorganic Salts: Salts such as chlorides and sulfates can be process-related impurities.
-
Moisture: Incomplete drying can result in higher water content.
The presence of these impurities can negatively impact experimental outcomes by altering pH, chelating metal ions, or directly interfering with biological assays. Therefore, rigorous purity validation is essential.
Comparative Analysis of Commercial this compound Preparations
To ensure the selection of a high-purity this compound product, researchers should compare offerings from different suppliers based on a set of critical quality attributes. The following table summarizes key purity specifications to consider, with example data ranges derived from typical commercial offerings.
| Parameter | Method | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Purity (by Titration) | Acid-Base Titration | ≥ 99.5% | ≥ 99.0% | ≥ 99.8% |
| Moisture (LOD) | Karl Fischer Titration | ≤ 0.5% | ≤ 1.0% | ≤ 0.2% |
| UV Absorbance (0.1 M) | UV-Vis Spectroscopy | A260nm ≤ 0.05 | A260nm ≤ 0.08 | A260nm ≤ 0.04 |
| A280nm ≤ 0.04 | A280nm ≤ 0.06 | A280nm ≤ 0.03 | ||
| Heavy Metals | ICP-MS or Colorimetric | ≤ 5 ppm | ≤ 10 ppm | ≤ 5 ppm |
| Chloride (Cl) | Ion Chromatography | ≤ 0.05% | Not Specified | ≤ 0.02% |
| Sulfate (SO₄) | Ion Chromatography | ≤ 0.05% | Not Specified | ≤ 0.02% |
Experimental Protocols for Purity Validation
Researchers can independently verify the purity of their commercial this compound preparations using the following key analytical methods.
Purity Determination by Acid-Base Titration
This method determines the overall purity of the this compound powder by quantifying its acidic and basic functional groups.
Protocol:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water.
-
Titrate the solution with a standardized 0.1 N sodium hydroxide (NaOH) solution.
-
Use a calibrated pH meter to monitor the pH during the titration.
-
The endpoint is determined by the inflection point of the titration curve.
-
Calculate the purity based on the volume of NaOH consumed and the molecular weight of this compound.
Figure 1. Workflow for this compound purity determination by acid-base titration.
Analysis of UV-Absorbing Impurities by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a powerful technique for separating and quantifying organic impurities that absorb ultraviolet light.
Protocol:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile in a phosphate buffer (pH 7.0).
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm and 260 nm.
-
-
Data Analysis: Identify and quantify impurity peaks by comparing their retention times and areas to the this compound standard and the calibration curve.
Figure 2. Experimental workflow for HPLC-UV analysis of this compound.
Structural Confirmation and Impurity Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the this compound molecule and can be used to identify and quantify impurities.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., D₂O).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals of this compound and any organic impurities.
-
Acquire a ¹³C NMR spectrum for carbon skeleton information.
-
Consider 2D NMR experiments (e.g., COSY, HSQC) for more complex structural elucidation of unknown impurities.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of this compound and any identified impurities.
-
Compare the obtained spectra with a reference spectrum of pure this compound.
-
Figure 3. Logical workflow for NMR analysis of this compound.
Conclusion
Validating the purity of commercial this compound preparations is a critical step in ensuring the reliability and reproducibility of research data. By employing a combination of analytical techniques such as titration, HPLC-UV, and NMR, researchers can independently verify the quality of their reagents. This guide provides the necessary framework and experimental protocols to empower researchers to make informed decisions when selecting and validating commercial this compound for their specific applications. Always refer to the supplier's Certificate of Analysis as a starting point and consider performing in-house validation for critical experiments.
Safety Operating Guide
Proper Disposal Procedures for HEPES Buffer: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer, a common zwitterionic organic chemical buffering agent used in cell culture and other biochemical applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Initial Assessment and Safety Precautions
HEPES is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, it is imperative to handle all laboratory chemicals with caution. Before beginning any disposal procedure, consult your institution's specific safety data sheets (SDS) and environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE) required:
-
Safety glasses with side-shields
-
Standard laboratory coat
-
Protective gloves (e.g., nitrile rubber)
Disposal Decision Workflow
The primary determinant for the disposal of HEPES buffer is the composition of the solution and local regulations. Unused, expired, or waste HEPES buffer solutions that are not mixed with any hazardous materials can typically be considered for drain disposal after pH neutralization.
References
Safeguarding Your Research: A Guide to Handling HEPES Buffer
In the dynamic environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid), a commonly used zwitterionic biological buffer. Adherence to these procedural steps will help mitigate risks and ensure a safe and efficient workflow.
HEPES is widely utilized in cell culture and other biological applications to maintain a stable physiological pH. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to follow good laboratory practices and use appropriate personal protective equipment (PPE) to prevent potential irritation and ensure safe handling.[1][2][3]
Potential Hazards
Although generally considered safe, HEPES may pose the following risks:
-
Irritation: May cause irritation to the eyes, skin, and respiratory system.[4]
-
Harmful if Ingested or Inhaled: Ingestion or inhalation of HEPES powder or solution may be harmful.[4][5]
-
Light Sensitivity: Aqueous solutions of HEPES can produce cytotoxic hydrogen peroxide when exposed to ambient light for extended periods.[6]
Personal Protective Equipment (PPE) for Handling HEPES
The following table summarizes the recommended personal protective equipment for handling HEPES in both powder and solution forms.
| Body Part | PPE Recommendation | Rationale | Citations |
| Eyes | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes of the solution or contact with the powder. | [4][5][7][8] |
| Hands | Protective gloves (e.g., nitrile, neoprene, or PVC). | To prevent skin contact and potential irritation. | [4][5][7] |
| Body | Laboratory coat, long-sleeved clothing. | To protect skin and clothing from spills and splashes. | [1][4][5][7][8] |
| Respiratory | Not typically required with adequate ventilation. A NIOSH/MSHA approved respirator may be necessary if dust is generated or if irritation occurs. | To prevent inhalation of the powder, especially in poorly ventilated areas. | [1][2][8] |
HEPES Safety and Physical Properties
This table provides key quantitative data regarding the safety and physical properties of HEPES.
| Property | Value | Citations |
| pH (Solid) | 5.0 - 6.5 | [7] |
| pH (1M Solution) | 7.2 - 7.5 | [1][5] |
| Melting Point | 234 - 238 °C (453.2 - 460.4 °F) | [7] |
| Oral LD50 (Acute Toxicity) | > 2000 mg/kg | [1] |
| Dermal LD50 (Acute Toxicity) | > 2000 mg/kg | [1] |
| Inhalation LC50 (Acute Toxicity) | > 20 mg/l | [1] |
| Recommended Cell Culture Concentration | 10 - 25 mM | [9][10] |
Experimental Protocol: Safe Handling and Disposal of HEPES
This section outlines the standard operating procedure for the safe handling, use, and disposal of HEPES buffer in a laboratory setting.
Preparation and Handling
-
Work in a well-ventilated area to avoid inhalation of dust or aerosols.[4][5][7][8]
-
Don the appropriate PPE as outlined in the table above.
-
When preparing a solution from solid HEPES, avoid generating dust.[7]
-
Handle in accordance with good industrial hygiene and safety practices.[5][7][8]
Storage
-
Store HEPES in a dry, cool, and well-ventilated place.[5][7][8]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[7][8]
-
Aqueous solutions of HEPES should be stored protected from light to prevent the formation of hydrogen peroxide.[6]
Spill Management
-
In case of a spill, ensure the area is well-ventilated.
-
For solid spills, sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.[7]
-
For liquid spills, absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[8]
-
Wash the spill area thoroughly with water after cleanup is complete.[4]
Disposal
-
Dispose of HEPES waste in accordance with all applicable local, state, and federal regulations.[5]
-
Do not release HEPES into the environment.[7]
Workflow for Safe Handling of HEPES
The following diagram illustrates the logical workflow for the safe handling of HEPES, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of HEPES buffer in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cellseco.com [cellseco.com]
- 5. gongyingshi.com [gongyingshi.com]
- 6. HEPES handling and storage tips that you must know - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. fishersci.be [fishersci.be]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
